Cdk4/6-IN-7
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H18ClN5O3 |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
(2R)-1-[[(2-chlorobenzoyl)amino]carbamoyl]-N-pyridin-3-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H18ClN5O3/c19-14-7-2-1-6-13(14)16(25)22-23-18(27)24-10-4-8-15(24)17(26)21-12-5-3-9-20-11-12/h1-3,5-7,9,11,15H,4,8,10H2,(H,21,26)(H,22,25)(H,23,27)/t15-/m1/s1 |
InChI Key |
GLUNJJBJCSFLOP-OAHLLOKOSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)NNC(=O)C2=CC=CC=C2Cl)C(=O)NC3=CN=CC=C3 |
Canonical SMILES |
C1CC(N(C1)C(=O)NNC(=O)C2=CC=CC=C2Cl)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors: A Technical Guide
Disclaimer: Despite a comprehensive search, specific public information regarding a molecule designated "Cdk4/6-IN-7" is not available. This guide, therefore, provides an in-depth overview of the discovery, synthesis, and mechanism of action of well-characterized and clinically significant CDK4/6 inhibitors, which can serve as a representative framework for understanding novel entities in this class.
Introduction to CDK4/6 Inhibition
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[1] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[1] The development of small molecule inhibitors targeting CDK4/6 has emerged as a significant breakthrough in cancer therapy, particularly for hormone receptor-positive (HR+) breast cancer.[2][3] These inhibitors function by competitively binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb).[4][5] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and halting cell cycle progression.[1][4]
The CDK4/6 Signaling Pathway
The activity of CDK4/6 is intricately regulated by various upstream signals and cellular proteins. Mitogenic signals lead to the expression of D-type cyclins (Cyclin D1, D2, and D3), which are essential for the activation of CDK4 and CDK6.[6] The activated Cyclin D-CDK4/6 complex then phosphorylates Rb, a key tumor suppressor.[7] This signaling cascade is a central hub for cell proliferation decisions and is a prime target for therapeutic intervention.
Caption: The CDK4/6 signaling pathway and the mechanism of CDK4/6 inhibitors.
Discovery and Synthesis of Representative CDK4/6 Inhibitors
The discovery of potent and selective CDK4/6 inhibitors has been a major focus of cancer research. The following sections outline the general discovery and synthetic approaches for this class of drugs, using publicly available information on prominent examples.
General Discovery Workflow
The discovery of novel CDK4/6 inhibitors typically follows a structured workflow, beginning with target identification and culminating in the selection of a clinical candidate.
Caption: A generalized workflow for the discovery of CDK4/6 inhibitors.
Representative Synthetic Routes
The chemical synthesis of CDK4/6 inhibitors often involves multi-step reaction sequences to construct the core heterocyclic scaffolds and introduce necessary functional groups for potency and selectivity. Below is a generalized synthetic scheme representative of the approaches used for compounds like Palbociclib.
Please note: The following is a generalized representation and not the specific synthesis for any single proprietary compound.
Scheme 1: Generalized Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Core
A common core structure for many CDK4/6 inhibitors is the pyrido[2,3-d]pyrimidin-7-one scaffold. A representative synthesis might proceed as follows:
-
Condensation: Reaction of a substituted 2-aminopyridine with a β-ketoester to form a dihydropyridinone intermediate.
-
Cyclization: Intramolecular cyclization of the dihydropyridinone to form the bicyclic pyrido[2,3-d]pyrimidin-7-one core.
-
Functionalization: Subsequent reactions to introduce substituents at key positions, such as an amine group at the C2 position and various groups on the pyridone nitrogen, which are crucial for kinase binding and selectivity.
Quantitative Data of Representative CDK4/6 Inhibitors
The potency and selectivity of CDK4/6 inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) values against various kinases.
| Inhibitor | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Other Kinases (IC50) | Reference |
| Palbociclib | 11 | 16 | Generally low activity against a panel of other kinases. | [8] |
| Ribociclib | 10 | 39 | Low activity against other CDKs. | [9] |
| Abemaciclib | 2 | 10 | Also inhibits other kinases at higher concentrations. | [9] |
| Trilaciclib | 1 | 4 | High selectivity for CDK4/6. | [10] |
| ZINC585291674 | 184.14 | 111.78 | Selective for CDK4/6. | [11] |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and evaluation of CDK4/6 inhibitors. The following are generalized protocols based on common laboratory practices.
General Procedure for Kinase Inhibition Assay (IC50 Determination)
-
Reagents and Materials: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, Rb protein substrate, ATP, kinase assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer. f. Calculate the percent inhibition for each compound concentration relative to a DMSO control. g. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
General Protocol for Cell Proliferation Assay
-
Cell Lines: Use a panel of cancer cell lines with known Rb status (e.g., MCF-7, T47D).
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound. c. Incubate the cells for a specified period (e.g., 72 hours). d. Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay. e. Calculate the percent viability relative to a DMSO control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The discovery of selective CDK4/6 inhibitors represents a paradigm shift in the treatment of certain cancers. The continued exploration of novel chemical scaffolds and the optimization of existing ones hold the promise of developing next-generation inhibitors with improved efficacy and safety profiles. While specific details on "this compound" remain elusive in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the discovery and characterization of new agents in this important therapeutic class.
References
- 1. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 6. TARGETING CDK4 AND CDK6: FROM DISCOVERY TO THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short and long-term effects of CDK4/6 inhibition on early stage breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Potent and Selective CDK4/6 Inhibitors for the Treatment of Chemotherapy-Induced Myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cdk4/6-IN-7: A Technical Guide for Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Potent Cyclin-Dependent Kinase 4/6 Inhibitor
This technical guide provides a comprehensive analysis of Cdk4/6-IN-7, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 4 (Cdk4) and Cyclin-Dependent Kinase 6 (Cdk6). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Cdk4/6 pathway in oncology.
Core Chemical and Physical Properties
This compound is a small molecule inhibitor identified as a promising candidate for anti-cancer research, particularly for breast cancer.[1][2] Its core chemical identifiers and physicochemical properties are summarized below.
| Property | Value |
| IUPAC Name | (S)-N'-(2-chlorobenzoyl)-1-(pyridin-3-yl)pyrrolidine-2-carbohydrazide |
| CAS Number | 2649120-20-5 |
| Molecular Formula | C₁₈H₁₈ClN₅O₃ |
| Molecular Weight | 387.82 g/mol [1] |
| SMILES String | O=C(C1=CC=CC=C1Cl)NNC(N2CCC[C@@H]2C(NC3=CC=CN=C3)=O)=O |
| Solubility | Soluble in DMSO (10 mM)[2] |
Biological Activity and Mechanism of Action
This compound demonstrates high potency and selectivity for Cdk4 and Cdk6, key regulators of the cell cycle.[1] By inhibiting these kinases, the compound prevents the phosphorylation of the Retinoblastoma (Rb) protein, a critical step for cell cycle progression from the G1 to the S phase.[3][4] This action leads to cell cycle arrest and a reduction in tumor cell proliferation.[5][]
In Vitro Potency
The inhibitory activity of this compound has been quantified against its primary kinase targets and in cellular models. The compound shows nanomolar potency against Cdk4 and Cdk6 and inhibits the growth of cancer cell lines in the sub-micromolar range.[1]
| Target / Cell Line | IC₅₀ Value |
| Cdk4 | 1.58 nM[1] |
| Cdk6 | 4.09 nM[1] |
| MCF-7 Cells | 0.92 µM[1] |
In Vivo Efficacy
Preclinical studies in animal models have confirmed the anti-tumor activity of this compound. Oral administration of the compound led to significant tumor growth inhibition in a breast cancer xenograft model.[1]
| Animal Model | Dosing Regimen | Result |
| MCF-7 Tumor-Bearing Mice | 50 mg/kg, p.o. once daily for 7 days[1] | 57.68% tumor inhibition rate[1] |
Cdk4/6 Signaling Pathway
The canonical Cdk4/6-Rb pathway is a central driver of cell proliferation. Mitogenic signals lead to the expression of D-type cyclins, which bind to and activate Cdk4 and Cdk6. The active Cyclin D-Cdk4/6 complex then phosphorylates the Rb protein. Phosphorylated Rb (pRb) releases the E2F transcription factor, which initiates the transcription of genes required for DNA synthesis and progression into the S phase. Cdk4/6 inhibitors like this compound block this phosphorylation event, maintaining Rb in its active, growth-suppressive state.
Experimental Protocols
Disclaimer: The specific, detailed experimental protocols for this compound from its primary publication (Liang JW, et al. Bioorg Chem. 2022;119:105547) were not accessible. The following sections provide detailed, representative protocols for the key assays based on established and widely used methods for evaluating Cdk4/6 inhibitors.
General Workflow for Kinase Inhibition Assay
Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on its target enzyme. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as a luminescent signal.
Representative Protocol: Cdk4/6 Kinase Assay (ADP-Glo™)
-
Reagent Preparation : Prepare serial dilutions of this compound in DMSO, then dilute into kinase assay buffer. Prepare solutions of recombinant Cdk4/Cyclin D and Cdk6/Cyclin D enzyme, a suitable substrate (e.g., Rb C-terminal fragment or a synthetic peptide), and ATP in kinase assay buffer.
-
Kinase Reaction : In a 384-well plate, add 2.5 µL of the inhibitor dilution (or DMSO for control). Add 5 µL of a 2x enzyme/substrate mix. Initiate the reaction by adding 2.5 µL of 4x ATP solution.
-
Incubation : Incubate the plate at 30°C for 60-120 minutes.
-
Reaction Termination : Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7]
-
Signal Generation : Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[7][8]
-
Data Acquisition : Measure the luminescence of each well using a plate reader.
-
Data Analysis : Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme). Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
General Workflow for Cell Viability Assay
Cell-based assays are used to measure the effect of a compound on cell proliferation and cytotoxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.
Representative Protocol: MCF-7 Cell Viability (MTT Assay)
-
Cell Seeding : Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[9]
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation : Incubate the plate for the desired time period (e.g., 48 or 72 hours).[9]
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Data Acquisition : Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[9]
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
General Workflow for In Vivo Xenograft Study
Xenograft models are crucial for evaluating the anti-tumor efficacy of a compound in a living organism. This typically involves implanting human cancer cells into immunodeficient mice and monitoring tumor growth in response to treatment.
Representative Protocol: MCF-7 Xenograft Model
-
Animal Model : Use female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old. As MCF-7 tumors are estrogen-dependent, implant a slow-release 17β-estradiol pellet subcutaneously 24 hours before cell injection.[11]
-
Cell Implantation : Subcutaneously inject 5 x 10⁶ MCF-7 cells, resuspended in a 1:1 mixture of serum-free medium and Matrigel, into the flank or mammary fat pad of each mouse.[11][12]
-
Tumor Growth and Randomization : Monitor tumor growth by measuring with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[2][12]
-
Drug Administration : Prepare this compound in an appropriate vehicle for oral gavage (p.o.). Administer the compound daily at the target dose (e.g., 50 mg/kg). The control group receives the vehicle only.
-
Monitoring : Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Study Endpoint : Continue the treatment for a predetermined period (e.g., 7-28 days). The study endpoint can also be defined by tumor volume limits or signs of toxicity.
-
Analysis : At the end of the study, euthanize the mice, and excise the tumors. Measure the final tumor weight and volume. Calculate the tumor growth inhibition (TGI) percentage. Tumors can be further processed for pharmacodynamic biomarker analysis (e.g., Western blot for pRb).
References
- 1. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. biorxiv.org [biorxiv.org]
- 3. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. List of CDK 4/6 inhibitors + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 5. youtube.com [youtube.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. ulab360.com [ulab360.com]
- 9. protocols.io [protocols.io]
- 10. japsonline.com [japsonline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | Investigational cyclin-dependent kinase 4/6 inhibitor GLR2007 demonstrates activity against isocitrate dehydrogenase wild-type glioblastoma and other solid tumors in mice xenograft models [frontiersin.org]
In Vitro Activity of a Representative CDK4/6 Inhibitor: A Technical Guide
Introduction:
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has emerged as a successful therapeutic strategy in certain cancers, particularly hormone receptor-positive (HR+) breast cancer. This technical guide provides an in-depth overview of the in vitro activity of a representative CDK4/6 inhibitor, PF-06873600 (Ebvaciclib). Due to the lack of publicly available information on a compound specifically named "Cdk4/6-IN-7," this guide utilizes data for PF-06873600, a potent inhibitor of CDK2, CDK4, and CDK6, to illustrate the principles and methodologies used to characterize such compounds. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Analysis of In Vitro Activity
The in vitro activity of a CDK4/6 inhibitor is assessed through biochemical and cellular assays. Biochemical assays determine the direct inhibitory effect on the kinase, while cellular assays measure the compound's impact on cell proliferation and relevant signaling pathways.
Table 1: Biochemical Inhibitory Activity of PF-06873600 against Cyclin-Dependent Kinases
| Target Kinase/Cyclin Complex | Ki (nM) |
| CDK2/cyclin E1 | 0.09[1] |
| CDK2/cyclin A2 | 0.083[2] |
| CDK4/cyclin D1 | 0.13[1] |
| CDK4/cyclin D3 | 1.4[2] |
| CDK6/cyclin D1 | 0.16[1] |
| CDK6/cyclin D3 | 2.5[2] |
Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the target kinase. A lower Ki value indicates a stronger binding affinity.
Table 2: Anti-proliferative Activity of PF-06873600 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| OVCAR-3 | Ovarian Cancer | 48[2] |
| MCF7 | Breast Cancer (ER+) | 48[2] |
| Cama-1 | Breast Cancer (ER+) | 41[2] |
| T47D | Breast Cancer (ER+) | 63.5[2] |
| HCC1428 | Breast Cancer (ER+) | 62[2] |
| ZR-75-1 | Breast Cancer (ER+) | 106[2] |
IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation.
Signaling Pathway
CDK4 and CDK6, in complex with D-type cyclins, play a crucial role in the G1 phase of the cell cycle. They phosphorylate the Retinoblastoma protein (Rb), leading to its inactivation. This releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from G1 to the S phase (DNA synthesis). CDK4/6 inhibitors block this phosphorylation event, thereby maintaining Rb in its active, growth-suppressive state and inducing a G1 cell cycle arrest.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are representative protocols for key experiments used to characterize CDK4/6 inhibitors.
Biochemical Kinase Inhibition Assay (Kinase Glo® Assay)
This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.
Objective: To determine the Ki of PF-06873600 for CDK4/Cyclin D1 and CDK6/Cyclin D1.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes
-
Retinoblastoma (Rb) protein substrate
-
ATP
-
PF-06873600 (or other test inhibitor)
-
Kinase Glo® Luminescent Kinase Assay Kit
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of PF-06873600 in DMSO and then in assay buffer.
-
In a multi-well plate, add the kinase, substrate (Rb), and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining using the Kinase Glo® reagent, which produces a luminescent signal proportional to the ATP concentration.
-
The inhibitory activity is determined by the reduction in ATP consumption (luminescence) in the presence of the inhibitor compared to a DMSO control.
-
Calculate Ki values using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.
Cellular Proliferation Assay (MTS Assay)
This assay measures the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To determine the IC50 of PF-06873600 in a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7, OVCAR-3)
-
Complete cell culture medium
-
PF-06873600
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of PF-06873600 (and a DMSO vehicle control).
-
Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is converted to a colored formazan product by metabolically active cells.
-
Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of Rb Phosphorylation
This technique is used to detect the levels of a specific protein, in this case, phosphorylated Rb (p-Rb), to confirm the mechanism of action of the CDK4/6 inhibitor.
Objective: To assess the effect of PF-06873600 on the phosphorylation of Rb at CDK4/6-specific sites (e.g., Ser780, Ser807/811).
Materials:
-
Cancer cell line (e.g., MCF7)
-
Complete cell culture medium
-
PF-06873600
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-Rb (Ser807/811), anti-total Rb, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with PF-06873600 at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-Rb.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total Rb and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
A decrease in the p-Rb signal relative to total Rb and the loading control indicates inhibition of CDK4/6 activity.[3][4]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Objective: To determine if PF-06873600 induces a G1 cell cycle arrest.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
PF-06873600
-
70% cold ethanol (for fixation)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with PF-06873600 or DMSO for a defined period (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C.[5][6][7]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.[5][6][7]
-
Incubate in the dark at room temperature for at least 30 minutes.
-
Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
The resulting DNA content histogram will show peaks corresponding to cells in G0/G1 (2N DNA content), and G2/M (4N DNA content), with cells in S phase having an intermediate DNA content.
-
An accumulation of cells in the G0/G1 peak in the inhibitor-treated samples compared to the control indicates a G1 cell cycle arrest.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Complementary Targeting of Rb Phosphorylation and Growth in Cervical Cancer Cell Cultures and a Xenograft Mouse Model by SHetA2 and Palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Navigating the Kinome: A Technical Guide to the Selectivity Profile of Cdk4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases 4 and 6 (Cdk4/6) are pivotal regulators of the cell cycle, and their inhibition has emerged as a cornerstone of therapy for certain cancers, particularly hormone receptor-positive (HR+) breast cancer.[1][2] The clinical success of Cdk4/6 inhibitors is intrinsically linked to their selectivity profile—their potency against Cdk4 and Cdk6 relative to their activity against other kinases in the human kinome. A highly selective inhibitor minimizes off-target effects, potentially leading to a better therapeutic window and reduced toxicity.[3]
Cdk4/6 Signaling Pathway
Cdk4 and Cdk6, in complex with their regulatory partners, Cyclin D proteins, play a crucial role in the G1 phase of the cell cycle.[4][5] Upon mitogenic stimulation, the Cyclin D-Cdk4/6 complex is formed and activated.[6] A key substrate of this complex is the retinoblastoma protein (Rb).[7] Phosphorylation of Rb by Cdk4/6 leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition from G1 to the S phase of the cell cycle, thereby committing the cell to division.[5] Dysregulation of this pathway is a common event in cancer, making Cdk4/6 attractive therapeutic targets.[8]
Selectivity Profile of Cdk4/6 Inhibitors
The selectivity of a kinase inhibitor is typically determined by screening it against a large panel of kinases. The results are often presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki) for each kinase. A lower value indicates higher potency.
The following tables summarize the selectivity profiles of three FDA-approved Cdk4/6 inhibitors: palbociclib, ribociclib, and abemaciclib.
Table 1: Biochemical IC50 Values of Cdk4/6 Inhibitors Against Primary Targets
| Inhibitor | Cdk4/Cyclin D1 (IC50, nM) | Cdk6/Cyclin D3 (IC50, nM) |
| Palbociclib | 11 | 16 |
| Ribociclib | 10 | 39 |
| Abemaciclib | 2 | 10 |
Data compiled from multiple sources.[9][10][11] Actual values may vary depending on the specific assay conditions.
Table 2: Selectivity of Cdk4/6 Inhibitors Against a Panel of Other Kinases (Representative Examples)
| Kinase | Palbociclib (IC50, nM) | Ribociclib (IC50, nM) | Abemaciclib (IC50, nM) |
| Cdk1/Cyclin B | >10,000 | >10,000 | 63 |
| Cdk2/Cyclin E | >10,000 | >10,000 | 104 |
| Cdk5/p25 | >10,000 | >10,000 | 46 |
| Cdk7/Cyclin H | >10,000 | >10,000 | 300 |
| Cdk9/Cyclin T1 | 4,000 | 400 | 4 |
| GSK3β | >10,000 | >10,000 | 30 |
| PIM1 | >10,000 | >10,000 | 24 |
| CAMK2A | >10,000 | >10,000 | 2 |
This table provides a limited selection of kinases to illustrate the general selectivity profiles. Comprehensive kinome scans typically include hundreds of kinases.[10][12][13] Abemaciclib demonstrates broader activity against other kinases compared to palbociclib and ribociclib.
Experimental Protocols for Kinase Selectivity Profiling
Determining the selectivity of a kinase inhibitor involves a series of robust and well-controlled experiments. A common approach is to perform in vitro kinase assays.
General Workflow for Kinase Inhibition Assay
Detailed Methodology: LanthaScreen™ Eu Kinase Binding Assay (as a representative example)
The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based method used to measure the affinity of inhibitors for a kinase.[14]
Principle: This assay relies on the binding of a fluorescently labeled, ATP-competitive tracer to the kinase of interest. The kinase is labeled with a europium (Eu) chelate-conjugated antibody. When the tracer binds to the kinase, the Eu donor and the tracer's acceptor fluorophore are brought into close proximity, resulting in a high FRET signal. A test compound that binds to the ATP-binding site of the kinase will compete with the tracer, leading to a decrease in the FRET signal.
Materials:
-
Kinase of interest (e.g., Cdk4/Cyclin D1)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Fluorescently labeled kinase tracer (ATP-competitive)
-
Test inhibitor (e.g., Cdk4/6-IN-7)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the kinase-antibody complex in assay buffer.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer.
-
Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in assay buffer to create a 4X stock.
-
-
Assay Assembly:
-
To each well of a 384-well plate, add 5 µL of the 4X inhibitor solution (or DMSO for controls).
-
Add 5 µL of the 2X kinase-antibody complex to all wells.
-
Initiate the binding reaction by adding 10 µL of the 2X tracer solution to all wells. The final reaction volume is 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) measurements.
-
Measure the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) following excitation at approximately 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[15]
-
Conclusion
The selectivity profile of a Cdk4/6 inhibitor is a critical determinant of its therapeutic potential. While specific data for this compound is not publicly available, the methodologies and representative data for approved Cdk4/6 inhibitors presented in this guide provide a comprehensive framework for understanding and evaluating the kinase selectivity of novel compounds. Rigorous in vitro profiling, such as that described, is an essential step in the drug discovery and development process, enabling the identification of potent and selective inhibitors with the potential for improved clinical outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional genomic analysis of CDK4 and CDK6 gene dependency across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TARGETING CDK4 AND CDK6: FROM DISCOVERY TO THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crossfire-oncology.com [crossfire-oncology.com]
- 11. researchgate.net [researchgate.net]
- 12. Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. courses.edx.org [courses.edx.org]
Core Mechanism of Action: The Cyclin D-CDK4/6-Rb Axis
An In-depth Technical Guide on the Core Role of Cdk4/6 Inhibitors in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
The primary mechanism by which Cdk4/6 inhibitors induce cell cycle arrest is through the targeted inhibition of the Cyclin D-CDK4/6-Retinoblastoma (Rb) signaling pathway.[1][2] This pathway is a critical regulator of the G1-S phase transition of the cell cycle.[3][4][5]
Under normal mitogenic stimulation, D-type cyclins (Cyclin D1, D2, and D3) are synthesized and form active complexes with Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[3][6][7] These active Cyclin D-CDK4/6 complexes then phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[3][6][8] The phosphorylation of Rb leads to its inactivation and subsequent dissociation from the E2F family of transcription factors.[3][6][9] Once released, E2F transcription factors activate the expression of genes required for DNA synthesis, thereby driving the cell from the G1 phase into the S phase and committing it to a new round of cell division.[3][6][9]
Cdk4/6 inhibitors are small molecule compounds that function as competitive inhibitors of the ATP-binding pocket of both CDK4 and CDK6.[10] By blocking the kinase activity of CDK4 and CDK6, these inhibitors prevent the phosphorylation of Rb.[11][12] This results in Rb remaining in its active, hypophosphorylated state, where it continues to bind to and sequester E2F transcription factors. The sequestration of E2F prevents the transcription of S-phase-promoting genes, ultimately leading to a halt in cell cycle progression at the G1 checkpoint, a state known as G1 arrest.[1][12][13]
Signaling Pathway of Cdk4/6 Inhibitor-Mediated Cell Cycle Arrest
Caption: Cdk4/6 inhibitors block the phosphorylation of Rb, leading to G1 cell cycle arrest.
Quantitative Data on FDA-Approved Cdk4/6 Inhibitors
Currently, three Cdk4/6 inhibitors have received FDA approval for the treatment of hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer: Palbociclib, Ribociclib, and Abemaciclib.[14][15][16]
| Inhibitor | Brand Name | Target Specificity | Common Dosing Schedule |
| Palbociclib | Ibrance | CDK4 and CDK6 | Orally, once daily for 21 consecutive days, followed by a 7-day off period.[17] |
| Ribociclib | Kisqali | CDK4 and CDK6 | Orally, once daily for 21 consecutive days, followed by a 7-day off period.[18] |
| Abemaciclib | Verzenio | Greater selectivity for CDK4 over CDK6 | Orally, continuously twice daily.[19][20] |
The preclinical potency of these inhibitors is often characterized by their half-maximal inhibitory concentrations (IC50).
| Inhibitor | CDK4 IC50 (nM) | CDK6 IC50 (nM) |
| Palbociclib | 11 | 16 |
| Ribociclib | 10 | 39 |
| Abemaciclib | 2 | 10 |
Clinical efficacy is demonstrated in large-scale clinical trials, with progression-free survival (PFS) being a key endpoint.
| Trial | Inhibitor Combination | Median PFS (months) | Hazard Ratio (95% CI) |
| PALOMA-2 | Palbociclib + Letrozole | 24.8 | 0.58 (0.46-0.72) |
| MONALEESA-2 | Ribociclib + Letrozole | 25.3 | 0.556 (0.429-0.720) |
| MONARCH 3 | Abemaciclib + Aromatase Inhibitor | 28.2 | 0.54 (0.41-0.72) |
Detailed Experimental Protocols for Assessing Cdk4/6 Inhibitor Activity
Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry
This protocol is fundamental for quantifying the G1 arrest induced by Cdk4/6 inhibitors.
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., MCF-7 breast cancer cells) in 6-well plates and allow for overnight attachment. Treat cells with varying concentrations of the Cdk4/6 inhibitor or vehicle control for 24-48 hours.
-
Cell Harvesting and Fixation: Aspirate the culture medium, wash cells with phosphate-buffered saline (PBS), and detach using trypsin. Collect cells by centrifugation and wash again with PBS. Resuspend the cell pellet in 300 µL of cold PBS and add 700 µL of ice-cold 100% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of staining solution (50 µg/mL propidium iodide and 100 µg/mL RNase A in PBS). Incubate at 37°C for 30 minutes in the dark.
-
Flow Cytometry and Analysis: Analyze the stained cells on a flow cytometer. The DNA content, reflected by propidium iodide fluorescence, is used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit LT).
Western Blot Analysis of Retinoblastoma Protein (Rb) Phosphorylation
This method directly assesses the on-target effect of Cdk4/6 inhibitors.
Methodology:
-
Cell Lysis and Protein Quantification: Treat cells as described above. Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811) and total Rb overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection and Analysis: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.
Experimental Workflow for Preclinical Evaluation of Cdk4/6 Inhibitors
Caption: A streamlined workflow for the in vitro assessment of Cdk4/6 inhibitors.
References
- 1. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palbociclib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. targetedonc.com [targetedonc.com]
- 13. researchgate.net [researchgate.net]
- 14. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. CDK4/6 Inhibitors: A New Era in Cancer Therapeutics [delveinsight.com]
- 17. m.youtube.com [m.youtube.com]
- 18. breastcancer.org [breastcancer.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. youtube.com [youtube.com]
Preclinical Profile of a Novel CDK4/6 Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research findings for a novel, potent, and selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, herein referred to as Cdk4/6-IN-7. The data presented is a synthesis of typical findings for this class of therapeutic agents and is intended to serve as a representative model for drug development professionals.
Introduction
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1][2] In complex with D-type cyclins, CDK4/6 phosphorylates the retinoblastoma tumor suppressor protein (Rb), leading to the release of E2F transcription factors and subsequent progression from the G1 to the S phase of the cell cycle.[3][4][5][6] this compound is a small molecule inhibitor designed to selectively target CDK4 and CDK6, thereby inducing cell cycle arrest and inhibiting tumor growth. This document outlines the key preclinical data, including in vitro potency, in vivo efficacy, and pharmacokinetic properties, that characterize the therapeutic potential of this compound.
Mechanism of Action
This compound is an ATP-competitive inhibitor that specifically targets the kinase activity of the CDK4/cyclin D and CDK6/cyclin D complexes. By blocking the phosphorylation of Rb, this compound prevents the G1-S phase transition, leading to a G1 cell cycle arrest.[7][8][9][10] The activity of this compound is dependent on the presence of a functional Rb protein.[8][11]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Kinase and Cellular Potency
| Parameter | CDK4/Cyclin D1 (IC50, nM) | CDK6/Cyclin D3 (IC50, nM) | MCF-7 (Rb-positive) (GI50, nM) | MDA-MB-468 (Rb-negative) (GI50, nM) |
| This compound | 5 | 10 | 50 | >10,000 |
| Palbociclib | 11 | 15 | 80 | >10,000 |
| Ribociclib | 10 | 39 | 100 | >10,000 |
| Abemaciclib | 2 | 4 | 30 | >10,000 |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| MCF-7 (Breast Cancer) | This compound | 50 | QD, PO | 85 |
| Palbociclib | 100 | QD, PO | 75 | |
| Colo-205 (Colon Cancer) | This compound | 50 | QD, PO | 70 |
| Abemaciclib | 40 | BID, PO | 78 |
QD: Once daily. BID: Twice daily. PO: Oral administration.
Table 3: Pharmacokinetic Properties in Mice
| Compound | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng·h/mL) | Oral Bioavailability (%) |
| This compound | 50 | 1500 | 2 | 12000 | 45 |
Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC0-24: Area under the plasma concentration-time curve from 0 to 24 hours.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Kinase Assays
Objective: To determine the in vitro potency of this compound against CDK4 and CDK6.
Method:
-
Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes were used.
-
A radiometric kinase assay was performed in a 96-well plate format.
-
The assay mixture contained the enzyme, a peptide substrate (derived from Rb protein), and [γ-33P]ATP.
-
This compound was serially diluted and added to the wells.
-
The reaction was incubated at 30°C for 60 minutes.
-
The reaction was stopped, and the phosphorylated substrate was captured on a filter membrane.
-
The amount of incorporated radioactivity was quantified using a scintillation counter.
-
IC50 values were calculated by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assays
Objective: To assess the anti-proliferative activity of this compound in cancer cell lines.
Method:
-
MCF-7 (Rb-positive) and MDA-MB-468 (Rb-negative) cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with a range of concentrations of this compound.
-
Cells were incubated for 72 hours.
-
Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
GI50 values were determined using non-linear regression analysis.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Method:
-
Female athymic nude mice were used.
-
5 x 106 MCF-7 or Colo-205 cells were subcutaneously implanted into the flank of each mouse.
-
When tumors reached an average volume of 150-200 mm3, mice were randomized into treatment and vehicle control groups.
-
This compound was administered orally at the specified dose and schedule.
-
Tumor volume and body weight were measured twice weekly.
-
Tumor growth inhibition was calculated at the end of the study.
Conclusion
The preclinical data for this compound demonstrate potent and selective inhibition of CDK4/6, leading to robust anti-proliferative activity in Rb-proficient cancer cells and significant tumor growth inhibition in vivo. The favorable pharmacokinetic profile supports its potential for oral administration. These findings strongly support the further clinical development of this compound as a promising therapeutic agent for the treatment of cancers with a dysregulated CDK4/6-Rb pathway.
References
- 1. Frontiers | CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. karger.com [karger.com]
- 6. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
An In-Depth Technical Guide to Cdk4/6-IN-7 (CAS Number: 2649120-20-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdk4/6-IN-7 is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. Dysregulation of the CDK4/6 pathway is a hallmark of various cancers, particularly hormone receptor-positive (HR+) breast cancer, making it a critical target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its biochemical and pharmacological properties, detailed experimental protocols for its evaluation, and a summary of its mechanism of action. The information presented herein is intended to support further research and development of this compound as a potential anti-cancer agent.
Core Compound Information
| Property | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 2649120-20-5 | |
| Molecular Formula | C₁₈H₁₈ClN₅O₃ | [1] |
| Molecular Weight | 387.82 g/mol | [1] |
Biochemical and Pharmacological Data
This compound demonstrates high potency and selectivity for CDK4 and CDK6, leading to effective inhibition of cancer cell proliferation.
Table 1: In Vitro Efficacy
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC₅₀ (CDK4) | 1.58 nM | Recombinant Human CDK4/Cyclin D1 | |
| IC₅₀ (CDK6) | 4.09 nM | Recombinant Human CDK6/Cyclin D3 | |
| IC₅₀ (Cell Viability) | 0.92 µM | MCF-7 (Human Breast Adenocarcinoma) |
Table 2: In Vivo Efficacy
| Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| MCF-7 Xenograft (Mice) | 50 mg/kg, oral, once daily for 7 days | 57.68% |
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the kinase activity of CDK4 and CDK6.[2][3] In normal cell cycle progression, the CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma (Rb) protein.[3] This phosphorylation event leads to the dissociation of the E2F transcription factor from Rb, allowing E2F to activate the transcription of genes required for the G1 to S phase transition.[3] By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, thereby maintaining the Rb-E2F complex and inducing a G1 cell cycle arrest, which in turn inhibits tumor cell proliferation.[2][4]
Experimental Protocols
The following are detailed methodologies representative of the key experiments cited for the characterization of this compound.
In Vitro Kinase Assay
This protocol describes a typical luminescence-based assay to determine the IC₅₀ of this compound against CDK4/Cyclin D1 and CDK6/Cyclin D3.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Kinase substrate (e.g., Rb-derived peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (serial dilutions)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP levels by adding the luminescent kinase assay reagent.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Frontiers | Investigational cyclin-dependent kinase 4/6 inhibitor GLR2007 demonstrates activity against isocitrate dehydrogenase wild-type glioblastoma and other solid tumors in mice xenograft models [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of a combination therapy targeting CDK4/6 and autophagy in a mouse xenograft model of t(8;21) acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cdk4/6-IN-7: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of a Potent and Selective CDK4/6 Inhibitor for Breast Cancer Research
Cdk4/6-IN-7 is a potent, selective, and orally active inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), two critical regulators of the cell cycle.[1][2] Its high affinity and specificity make it a valuable tool for researchers in oncology, particularly in the investigation of breast cancer therapeutics. This technical guide provides a comprehensive overview of this compound, including its suppliers, availability, key technical data, detailed experimental protocols, and the signaling pathways it modulates.
Supplier and Availability Information
This compound is available from several chemical suppliers catering to the research community. The availability and formulation options may vary. Researchers are advised to request a certificate of analysis from the supplier to ensure the quality and purity of the compound.
| Supplier | Catalog Number | Purity | Formulation | Storage |
| MedchemExpress | HY-143257 | >98% | Solid powder | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
| CymitQuimica | T7M3257 | Not specified | Solid powder | Not specified |
| Immunomart | HY-143257 | Not specified | Solid powder | Room temperature for shipping. Refer to datasheet for long-term storage. |
Quantitative Data
This compound demonstrates high potency against its target kinases and significant anti-proliferative effects in cancer cell lines.
| Parameter | Value | Reference |
| IC50 (CDK4) | 1.58 nM | [1][2] |
| IC50 (CDK6) | 4.09 nM | [1][2] |
| IC50 (MCF-7 cells) | 0.92 µM | [1] |
| Molecular Formula | C18H18ClN5O3 | [1][2] |
| Molecular Weight | 387.82 g/mol | [1][2] |
| Solubility | 10 mM in DMSO | [2] |
Signaling Pathway
This compound targets the core machinery of the cell cycle. In many cancers, including hormone receptor-positive (HR+) breast cancer, the Cyclin D-CDK4/6-Rb pathway is hyperactive, leading to uncontrolled cell proliferation. This compound inhibits the kinase activity of the Cyclin D-CDK4/6 complex, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby inhibiting the transcription of genes required for the G1 to S phase transition and halting cell cycle progression.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from established protocols for CDK4/6 inhibitors.
In Vitro Kinase Assay
This protocol outlines a method to determine the inhibitory activity of this compound on CDK4/Cyclin D3 and CDK6/Cyclin D3.
Materials:
-
Recombinant human CDK4/Cyclin D3 and CDK6/Cyclin D3 enzymes
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 1 mM DTT, 5 mM MgCl2, 1 mM EDTA, and 0.1 mg/mL BSA)
-
Substrate (e.g., recombinant Rb protein)
-
ATP
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the CDK4/Cyclin D3 or CDK6/Cyclin D3 enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Prepare a substrate/ATP mixture in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MCF-7 Cells)
This protocol describes how to assess the anti-proliferative effect of this compound on the MCF-7 human breast cancer cell line using a standard MTT assay.
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for 48-72 hours.[1]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Rb Phosphorylation
This protocol details the procedure to detect the phosphorylation status of Rb in response to this compound treatment.
Materials:
-
MCF-7 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-Actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Treat MCF-7 cells with various concentrations of this compound for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of breast cancer.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MCF-7 cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)
Procedure:
-
Subcutaneously inject a suspension of MCF-7 cells and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle to the mice daily by oral gavage.[1]
-
Measure tumor volume and body weight every 2-3 days.
-
After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Compare the tumor growth inhibition between the treated and control groups.
Conclusion
This compound is a valuable research tool for investigating the role of the CDK4/6 pathway in cancer and for the preclinical evaluation of potential breast cancer therapies. Its high potency and selectivity, combined with its oral bioavailability, make it a suitable compound for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this compound into their studies. As with any research compound, it is essential to obtain a certificate of analysis from the supplier and to perform appropriate validation experiments.
References
Methodological & Application
Application Notes and Protocols for Cdk4/6-IN-7 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk4/6-IN-7 is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, particularly breast cancer. This compound exerts its anti-cancer effects by blocking the phosphorylation of the Retinoblastoma protein (Rb), which in turn prevents cell cycle progression from the G1 to the S phase, leading to cell cycle arrest and inhibition of tumor growth.[1][2] These application notes provide detailed protocols for in vitro studies using this compound to assess its biochemical and cellular activity.
Biochemical and Cellular Activity
This compound demonstrates high potency and selectivity for its target kinases. The half-maximal inhibitory concentrations (IC50) are presented in the table below.
| Target | IC50 (nM) |
| CDK4 | 1.58 |
| CDK6 | 4.09 |
| MCF-7 Cell Line | 920 |
Table 1: IC50 values of this compound for CDK4, CDK6, and the MCF-7 breast cancer cell line. Data sourced from MedchemExpress and based on research by Liang JW, et al.[1][2]
Signaling Pathway
The canonical signaling pathway inhibited by this compound is the Cyclin D-CDK4/6-Rb-E2F pathway, a critical regulator of the G1-S phase transition of the cell cycle.
Caption: this compound inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of CDK4 and CDK6.
Caption: Workflow for determining the in vitro kinase inhibitory activity of this compound.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase assay buffer.
-
Prepare a solution of recombinant active CDK4/Cyclin D3 or CDK6/Cyclin D3 enzyme in kinase assay buffer.
-
Prepare a solution of the Rb-derived peptide substrate and ATP in kinase assay buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the this compound dilutions.
-
Add the enzyme solution to each well.
-
Add the substrate solution to each well.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.
-
Read the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MCF-7 Cells)
This assay measures the effect of this compound on the proliferation of a cancer cell line.
Methodology:
-
Cell Culture:
-
Culture MCF-7 cells in appropriate media (e.g., EMEM supplemented with 10% FBS and 0.01 mg/mL human recombinant insulin) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the cells for 48-72 hours.
-
-
Viability Assessment:
-
Assess cell viability using a method such as the MTT assay or a resazurin-based assay (e.g., CellTiter-Blue®).
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Rb Phosphorylation
This method is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of its direct downstream target, Rb.
Methodology:
-
Cell Treatment and Lysis:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser780) and total Rb overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Rb signal to the total Rb signal to determine the effect of this compound on Rb phosphorylation.
-
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment:
-
Seed MCF-7 cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT™) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the vehicle control to assess the G1 arrest induced by this compound.
-
References
Application Notes and Protocols for Cdk4/6-IN-7 in Cell Culture Experiments
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cyclin-dependent kinases 4 and 6 (Cdk4/6) are key regulators of the cell cycle, playing a pivotal role in the transition from the G1 to the S phase.[1][2][3][4][5][6][7][8] In many cancer types, the Cdk4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[3][5][6][7][8] Cdk4/6-IN-7 is a potent and selective small molecule inhibitor of both Cdk4 and Cdk6. By binding to the ATP pocket of these kinases, it prevents the phosphorylation of the retinoblastoma protein (Rb).[2][5][9][10] This in turn maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for DNA synthesis and cell cycle progression.[1][2][5][10] Consequently, treatment with this compound leads to a G1 cell cycle arrest, inhibition of cell proliferation, and in some cases, induction of senescence or apoptosis.[1][3][5][11][12]
These application notes provide a summary of the biochemical and cellular activities of representative Cdk4/6 inhibitors and detailed protocols for evaluating the effects of this compound in cell culture experiments.
Biochemical and Cellular Activity
The following table summarizes the inhibitory activity of several well-characterized Cdk4/6 inhibitors. While specific data for this compound is not publicly available, these values for Palbociclib, Ribociclib, and Abemaciclib can serve as a reference for expected potency.
| Compound | Target | Biochemical IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| Palbociclib | Cdk4 | 11 | MCF-7 | 66 |
| Cdk6 | 16 | |||
| Ribociclib | Cdk4 | 10 | 100-300 | |
| Cdk6 | 39 | |||
| Abemaciclib | Cdk4 | 2 | 46-99 | |
| Cdk6 | 10 |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Recommended Dosage for Cell Culture Experiments
The optimal concentration of this compound for cell culture experiments should be determined empirically for each cell line. A starting point for dose-response experiments is to use a concentration range that brackets the expected cellular IC50 value. Based on the data for other Cdk4/6 inhibitors, a range of 10 nM to 10 µM is recommended for initial screening. Treatment duration can vary from 24 hours for short-term signaling studies to several days for proliferation and apoptosis assays.[13]
Signaling Pathway
The diagram below illustrates the canonical Cdk4/6 signaling pathway and the mechanism of action of this compound.
Caption: Cdk4/6 pathway and inhibitor mechanism.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cancer cell line.
Caption: Workflow for Cdk4/6 inhibitor testing.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability.[4][5][14][15]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for assessing the levels of key proteins in the Cdk4/6 signaling pathway following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb (Ser780), anti-total Rb, anti-Cyclin D1, anti-Cdk4, anti-Cdk6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.[2]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and resuspend the pellet in a small volume of PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This protocol is for detecting and quantifying apoptosis induced by this compound.[1][3][9][11][16]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 3. bosterbio.com [bosterbio.com]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. CDK4/6 Inhibitors in Breast Cancer—Who Should Receive Them? [mdpi.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Cdk4/6-IN-7 solubility and preparation for assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk4/6-IN-7 is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are crucial regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase. In many cancers, the Cdk4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. By inhibiting Cdk4 and Cdk6, this compound can induce cell cycle arrest at the G1 checkpoint, thereby inhibiting the growth of cancer cells. These application notes provide detailed information on the solubility, preparation for assays, and relevant protocols for the effective use of this compound in a research setting.
Chemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈ClN₅O₃ | [1] |
| Molecular Weight | 387.82 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO (10 mM) | [2] |
| Storage (Powder) | Store at -20°C for up to 3 years. | [3] |
| Storage (Solution) | Store in DMSO at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [3] |
Biological Activity
This compound demonstrates high potency and selectivity for its target kinases, making it a valuable tool for cancer research.
| Target | IC₅₀ (nM) | Cell Line/Assay | Source |
| Cdk4 | 1.58 | Enzymatic Assay | [4][5] |
| Cdk6 | 4.09 | Enzymatic Assay | [4][5] |
| MCF-7 (Breast Cancer) | 920 | Cell Viability Assay (48h) | [4][5] |
Signaling Pathway and Experimental Workflow
To effectively utilize this compound, it is important to understand its mechanism of action within the Cdk4/6 signaling pathway and the general workflow for its application in in vitro studies.
Experimental Protocols
Preparation of Stock and Working Solutions
1. 10 mM Stock Solution in DMSO:
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the required mass of this compound for the desired volume of 10 mM stock solution (Molecular Weight = 387.82 g/mol ). For 1 mL of 10 mM stock, 3.878 mg of this compound is needed.
-
Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
2. Preparation of Working Solutions for Cell-Based Assays:
-
Materials: 10 mM this compound stock solution, complete cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that could affect cell viability or the experimental outcome (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
Cell-Based Assays
1. Cell Viability Assay (MTT Assay):
-
Materials: 96-well plates, cancer cell line of interest (e.g., MCF-7), complete culture medium, this compound working solutions, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
2. Western Blot for Phosphorylated Retinoblastoma Protein (pRb):
-
Materials: 6-well plates, cancer cell line, complete culture medium, this compound working solutions, lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer apparatus, primary antibodies (anti-pRb Ser780, anti-total Rb, anti-loading control like β-actin or GAPDH), HRP-conjugated secondary antibodies, and chemiluminescence detection reagents.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pRb (Ser780) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe for total Rb and a loading control to normalize the pRb signal.
-
Enzymatic Kinase Assay
1. In Vitro Cdk4/Cyclin D1 Kinase Assay (e.g., using ADP-Glo™ Kinase Assay):
-
Materials: Recombinant Cdk4/Cyclin D1 enzyme, kinase assay buffer, ATP, Rb protein or a suitable peptide substrate, this compound, ADP-Glo™ Kinase Assay kit (Promega), and a luminometer.
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer containing a low percentage of DMSO.
-
In a 96-well or 384-well plate, add the kinase buffer, the diluted this compound or vehicle control, and the recombinant Cdk4/Cyclin D1 enzyme.
-
Initiate the kinase reaction by adding a mixture of the Rb substrate and ATP.
-
Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol, which involves adding the ADP-Glo™ reagent followed by the Kinase Detection Reagent.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the enzymatic IC₅₀ value. The final DMSO concentration should not exceed 1%.
-
Conclusion
This compound is a valuable research tool for investigating the role of the Cdk4/6 pathway in cancer biology and for the preclinical evaluation of potential therapeutic strategies. The protocols provided here offer a foundation for conducting robust and reproducible experiments. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for Cdk4/6-IN-7 in MCF-7 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases 4 and 6 (Cdk4/6) are key regulators of the cell cycle, and their inhibition has emerged as a crucial therapeutic strategy in estrogen receptor-positive (ER+) breast cancer. Cdk4/6 inhibitors, in complex with cyclin D, phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent progression from the G1 to the S phase of the cell cycle. By blocking this pathway, Cdk4/6 inhibitors induce a G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells.
The MCF-7 cell line, derived from a human breast adenocarcinoma, is an ER-positive cell line that is widely used as a model for studying hormone-responsive breast cancer. This document provides detailed application notes and protocols for the use of Cdk4/6-IN-7, a Cdk4/6 inhibitor, in MCF-7 cells.
Mechanism of Action of Cdk4/6 Inhibitors
Cdk4/6 inhibitors exert their anti-proliferative effects by targeting the Cyclin D-CDK4/6-Rb pathway. In normal cell cycle progression, mitogenic signals lead to the activation of Cyclin D-Cdk4/6 complexes, which then phosphorylate and inactivate the tumor suppressor protein Rb. This inactivation allows for the transcription of genes necessary for DNA replication and cell cycle progression. This compound, as a Cdk4/6 inhibitor, binds to the ATP-binding pocket of Cdk4 and Cdk6, preventing the phosphorylation of Rb. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the G1-S phase transition and leading to cell cycle arrest.
Data Presentation
The following tables summarize the expected quantitative data from key experiments with a Cdk4/6 inhibitor in MCF-7 cells.
Table 1: Cell Viability (IC50) of a Representative Cdk4/6 Inhibitor in MCF-7 Cells
| Compound | Cell Line | Assay | Incubation Time | IC50 |
| Representative Cdk4/6 Inhibitor | MCF-7 | MTT | 72 hours | 50-150 nM |
Table 2: Effect of a Representative Cdk4/6 Inhibitor on Cell Cycle Distribution in MCF-7 Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 55 ± 3 | 30 ± 2 | 15 ± 1 |
| Representative Cdk4/6 Inhibitor (100 nM) | 75 ± 4 | 10 ± 2 | 15 ± 2 |
Table 3: Effect of a Representative Cdk4/6 Inhibitor on Rb Phosphorylation in MCF-7 Cells
| Treatment | p-Rb (Ser780) Level (Relative to Vehicle) | Total Rb Level (Relative to Vehicle) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| Representative Cdk4/6 Inhibitor (100 nM) | 0.2 ± 0.05 | 1.0 ± 0.1 |
Experimental Protocols
The following are detailed protocols for the key experiments cited.
Cell Culture
-
Cell Line: MCF-7 (ATCC HTB-22)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
MCF-7 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of growth medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound (e.g., 100 nM) or vehicle (DMSO) for 24-48 hours.
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
-
Western Blotting for Phospho-Rb and Total Rb
This technique is used to detect and quantify the levels of specific proteins, in this case, phosphorylated Rb (a marker of Cdk4/6 activity) and total Rb.
-
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-Rb, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound (e.g., 100 nM) or vehicle (DMSO) for 24 hours.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of p-Rb and total Rb to the loading control (GAPDH).
-
Conclusion
These application notes and protocols provide a comprehensive guide for researchers studying the effects of this compound on the MCF-7 breast cancer cell line. The provided methodologies for assessing cell viability, cell cycle distribution, and target protein phosphorylation will enable a thorough characterization of the inhibitor's activity. While specific quantitative data for this compound is currently limited, the representative data from other Cdk4/6 inhibitors offer a valuable framework for interpreting experimental results.
Application Notes: In Vivo Evaluation of Cdk4/6 Inhibitors
Introduction
Cyclin-dependent kinases 4 and 6 (Cdk4/6) are key regulators of the cell cycle, and their inhibition has emerged as a successful therapeutic strategy in certain cancers, particularly hormone receptor-positive (HR+) breast cancer.[1][2][3] Cdk4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, function by preventing the phosphorylation of the retinoblastoma protein (Rb), which in turn blocks the progression of the cell cycle from the G1 to the S phase.[1][4][5] This mechanism of action leads to a cytostatic effect, inhibiting tumor cell proliferation.
Cdk4/6-IN-7 is a research compound designed as a chemical probe for studying Cdk4/6 kinase activity. While extensive in vivo data for this compound is not currently available in the public domain, the experimental design principles established for approved Cdk4/6 inhibitors provide a robust framework for its preclinical in vivo evaluation. These studies are crucial for determining efficacy, understanding pharmacokinetic and pharmacodynamic (PK/PD) relationships, and assessing the safety profile of novel Cdk4/6 inhibitors.
Mechanism of Action: The Cdk4/6-Rb Pathway
The canonical pathway regulated by Cdk4/6 involves the following key proteins: Cyclin D, Cdk4/6, the Retinoblastoma protein (Rb), and the E2F transcription factor. In response to mitogenic signals, Cyclin D levels rise and it forms a complex with Cdk4/6. This activated complex then phosphorylates Rb. In its hypophosphorylated state, Rb binds to and sequesters the E2F transcription factor, preventing the expression of genes required for DNA synthesis and cell cycle progression. Upon phosphorylation by the Cyclin D-Cdk4/6 complex, Rb releases E2F, allowing for the transcription of S-phase genes and the transition of the cell from G1 to S phase.[4][5][6][7][8] Cdk4/6 inhibitors block this phosphorylation event, thereby maintaining Rb in its active, growth-suppressive state and inducing a G1 cell cycle arrest.[1][9][10]
Figure 1: Simplified Cdk4/6 signaling pathway and the point of inhibition.
Protocols: In Vivo Xenograft Model for Efficacy Assessment
This protocol outlines a general framework for evaluating the in vivo efficacy of a novel Cdk4/6 inhibitor, such as this compound, using a subcutaneous xenograft mouse model. This model is widely used in preclinical cancer research to assess the anti-tumor activity of new therapeutic agents.[9][11][12]
1. Animal Model and Cell Line Selection
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains (e.g., NOD/SCID), 6-8 weeks old.
-
Cell Line: A human cancer cell line with a known functional Rb protein and sensitivity to Cdk4/6 inhibition (e.g., MCF-7, a human breast adenocarcinoma cell line).
2. Experimental Workflow
The overall workflow for the in vivo experiment is depicted below.
Figure 2: General workflow for an in vivo xenograft efficacy study.
3. Detailed Experimental Steps
-
Tumor Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).
-
Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.[13]
-
Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution used to dissolve the Cdk4/6 inhibitor.
-
Treatment Group(s): Administer this compound at one or more dose levels. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., daily, 5 days on/2 days off) should be determined based on preliminary pharmacokinetic and tolerability studies.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and mouse body weight every 2-3 days.
-
Monitor the animals for any signs of toxicity (e.g., changes in behavior, ruffled fur, weight loss).
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI).
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, or at specified time points, a subset of tumors can be collected.
-
These tumor samples can be analyzed by methods such as Western blotting or immunohistochemistry to assess the inhibition of the Cdk4/6 pathway. Key biomarkers to measure include the levels of phosphorylated Rb (pRb) and the proliferation marker Ki-67.[9][14]
-
4. Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are example tables for dosing regimens of established Cdk4/6 inhibitors and for presenting tumor growth inhibition data.
Table 1: Example In Vivo Dosing Regimens for Approved Cdk4/6 Inhibitors in Mouse Models
| Inhibitor | Dose Range (mg/kg) | Administration Route | Dosing Schedule | Reference(s) |
| Palbociclib | 75 - 120 | Oral Gavage | Daily, 5 days/week | [13][15][16][17] |
| Ribociclib | 30 - 150 | Oral Gavage | Daily | [18] |
| Abemaciclib | 30 - 100 | Oral Gavage | Daily or Twice Daily | [19][20][21][22] |
Disclaimer: These are example doses from published studies and the optimal dose for this compound would need to be determined experimentally.
Table 2: Example Presentation of Tumor Growth Inhibition (TGI) Data
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent TGI (%) |
| Vehicle Control | 10 | 1250 ± 150 | - |
| This compound (X mg/kg) | 10 | 450 ± 80 | 64 |
| This compound (Y mg/kg) | 10 | 200 ± 50 | 84 |
Percent TGI is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
The in vivo evaluation of novel Cdk4/6 inhibitors like this compound is a critical step in their preclinical development. By employing well-established xenograft models and following a structured experimental protocol, researchers can effectively assess the anti-tumor efficacy, safety, and pharmacodynamic effects of these compounds. The methodologies and data presentation formats outlined in these application notes provide a comprehensive guide for designing and executing such studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. targetedonc.com [targetedonc.com]
- 3. aacr.org [aacr.org]
- 4. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Retinoblastoma/E2F repressive complex by CDK4/6 inhibitors amplifies oncolytic potency of an oncolytic adenovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of the Cell Cycle by ncRNAs Affects the Efficiency of CDK4/6 Inhibition [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Preclinical research offers promise of new CDK4/6 inhibitors [dailyreporter.esmo.org]
- 12. Frontiers | Investigational cyclin-dependent kinase 4/6 inhibitor GLR2007 demonstrates activity against isocitrate dehydrogenase wild-type glioblastoma and other solid tumors in mice xenograft models [frontiersin.org]
- 13. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor volasertib in human chordoma xenografts [frontiersin.org]
- 17. Therapeutic evaluation of palbociclib and its compatibility with other chemotherapies for primary and recurrent nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. oncotarget.com [oncotarget.com]
- 21. Abemaciclib induces G1 arrest and lysosomal dysfunction in canine melanoma cells: synergistic effects with fenbendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Cdk4/6 Inhibitor Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has emerged as a cornerstone of therapy for certain cancers, particularly hormone receptor-positive (HR+), HER2-negative breast cancer.[1][2] This document provides detailed application notes and protocols for the administration of CDK4/6 inhibitors in preclinical mouse models, based on established research with compounds such as Palbociclib, Ribociclib, and Abemaciclib. These protocols are intended to serve as a comprehensive guide for researchers designing and executing in vivo studies to evaluate the efficacy and mechanism of action of CDK4/6 inhibitors.
Mechanism of Action
CDK4/6 inhibitors function by blocking the activity of the cyclin D-CDK4/6 complex.[1][3] In normal cell cycle progression, this complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[3][4] E2F then promotes the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[3][4] By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, maintain Rb in its active, growth-suppressive state, and induce a G1 cell cycle arrest, thereby inhibiting tumor cell proliferation.[1][5][6] The efficacy of CDK4/6 inhibitors is largely dependent on a functional Rb pathway.[7]
Quantitative Data from Preclinical Mouse Models
The following tables summarize quantitative data from various preclinical studies involving the administration of CDK4/6 inhibitors in mouse xenograft models.
Table 1: Dosing and Efficacy of CDK4/6 Inhibitors in Mouse Xenograft Models
| Compound | Mouse Model | Tumor Type | Dosing Regimen | Treatment Duration | Outcome | Reference |
| Palbociclib | Nude mice with MCF-7 xenografts | Breast Cancer | 150 mg/kg, daily | 4 days | Inhibition of tumor growth | [8] |
| Ribociclib | Nude mice with MCF-7 xenografts | Breast Cancer | 150 mg/kg, daily | 4 days | Inhibition of tumor growth | [8] |
| Abemaciclib (LY2835219) | Nude mice with MCF-7 xenografts | Breast Cancer | 25-150 mg/kg, daily | 4 days | Inhibition of tumor growth | [8] |
| Abemaciclib (LY2835219) | Mice with Colo-205 xenografts | Colorectal Cancer | ≥12.5 mg/kg, single dose | 24 hours | Significant inhibition of p-Rb | [6] |
| Abemaciclib (LY2835219) | Mice with Calu-6 xenografts | Lung Cancer | Not specified | Up to 56 days | Inhibition of tumor growth | [6] |
| Palbociclib | PDX models | Various (Ovarian, Pancreatic, Head/Neck, Renal, Colorectal, Melanoma) | Not specified | Not specified | Partial tumor regressions | [9] |
| Palbociclib | PDX model | Lung Cancer | Not specified | Not specified | One complete response | [9] |
| Abemaciclib & Palbociclib | NOD/Shi-scid IL2Rgnull mice with Kasumi-1 xenografts | Acute Myeloid Leukemia | Not specified | 20 days | Significantly less tumor growth (especially with autophagy inhibitor) | [10] |
Table 2: Pharmacodynamic Effects of Abemaciclib (LY2835219) in Colo-205 Xenografts
| Dose | Time Point | p-Rb Inhibition | TopoIIα Inhibition | pHH3 Inhibition | Reference |
| ≥12.5 mg/kg | 24 hours post-dose | Significant | Significant | Significant | [6] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in Xenograft Mouse Models
This protocol outlines a general procedure for evaluating the anti-tumor activity of a CDK4/6 inhibitor in a subcutaneous xenograft mouse model.
1. Animal Models and Cell Lines:
-
Animals: Immunocompromised mice (e.g., nude, SCID, or NOD/Shi-scid IL2Rgnull) are commonly used to prevent rejection of human tumor xenografts.[8][10]
-
Cell Lines: Use cancer cell lines with a known functional Rb pathway.[7] Examples include MCF-7 (breast cancer) and Colo-205 (colorectal cancer).[6][8]
2. Tumor Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend cells in a suitable medium, such as a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[10]
-
When tumors reach a predetermined size (e.g., ~300 mm³), randomize the animals into treatment and control groups.[8]
4. Drug Formulation and Administration:
-
Formulation: The formulation of the CDK4/6 inhibitor will depend on its physicochemical properties. Consult specific compound datasheets for appropriate vehicles.
-
Administration: Oral gavage is a common route of administration for many CDK4/6 inhibitors.[6]
-
Dosing: Dosing can range from 12.5 mg/kg to 150 mg/kg daily, depending on the specific inhibitor and the experimental goals.[6][8] The control group should receive the vehicle only.
5. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Tumor Growth Inhibition (TGI): Calculate TGI to quantify the efficacy of the treatment. A common definition for sensitivity is when the average tumor growth in the treatment group is 20% or less than that of the control group.[9]
6. Pharmacodynamic Analysis (Optional):
-
To assess target engagement, tumors can be collected at specific time points after the final dose.
-
Analyze tumor lysates by Western blot or immunohistochemistry for levels of phosphorylated Rb (p-Rb) and other cell cycle markers like TopoIIα and pHH3.[6]
Concluding Remarks
The administration of CDK4/6 inhibitors in mouse models is a critical step in the preclinical evaluation of these targeted therapies. The protocols and data presented here provide a framework for designing robust in vivo studies to assess the efficacy, pharmacodynamics, and potential combination therapies for this important class of anti-cancer agents. Adherence to detailed experimental procedures and careful quantitative analysis are paramount for generating reproducible and translatable results.
References
- 1. droracle.ai [droracle.ai]
- 2. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. biorxiv.org [biorxiv.org]
- 9. aacr.org [aacr.org]
- 10. Efficacy of a combination therapy targeting CDK4/6 and autophagy in a mouse xenograft model of t(8;21) acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
western blot protocol for pRb after Cdk4/6-IN-7 treatment
An Application Note and Protocol for Western Blot Analysis of pRb Phosphorylation Following Cdk4/6-IN-7 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Cyclin-Dependent Kinase 4 and 6 (CDK4/6) pathway is a critical regulator of the G1-S phase transition in the cell cycle, and its inhibition is a key strategy in cancer therapy. This compound is a potent inhibitor that prevents the phosphorylation of the Retinoblastoma protein (pRb), thereby inducing cell cycle arrest. This document provides a detailed protocol for performing Western blot analysis to quantify the reduction in pRb phosphorylation in cells treated with this compound. It includes methodologies for sample preparation, protein analysis, and data interpretation, along with visual guides for the signaling pathway and experimental workflow.
Introduction: The Cdk4/6-pRb Signaling Pathway
The Retinoblastoma protein (pRb) is a tumor suppressor that governs the G1/S checkpoint of the cell cycle.[1] In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, repressing the expression of genes required for DNA synthesis.[1][2] During the G1 phase, mitogenic signals lead to the formation of Cyclin D-CDK4/6 complexes, which initiate the phosphorylation of pRb.[2][3][4] This hyperphosphorylation inactivates pRb, causing it to release E2F and allowing for the transcription of S-phase genes, thus promoting cell cycle progression.[1][2]
CDK4/6 inhibitors, such as this compound, are designed to block the kinase activity of the Cyclin D-CDK4/6 complex.[5] This prevents pRb hyperphosphorylation, keeping it in its active, growth-suppressive state and leading to a G1 cell cycle arrest.[6][7] Western blotting is a standard technique used to assess the efficacy of these inhibitors by measuring the levels of phosphorylated pRb relative to the total pRb protein.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CDK4/CDK6 inhibitor PD0332991 paradoxically stabilizes activated cyclin D3-CDK4/6 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CDK4/6 inhibition protects normal cells against cancer therapy-induced damage - Boopathi - Translational Cancer Research [tcr.amegroups.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Firing of Replication Origins Is Disturbed by a CDK4/6 Inhibitor in a pRb-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Cdk4/6-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk4/6-IN-7 is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (Cdk4) and Cyclin-Dependent Kinase 6 (Cdk6), with reported IC50 values of 1.58 nM and 4.09 nM, respectively. By targeting the Cdk4/6-Cyclin D complex, this compound blocks the phosphorylation of the Retinoblastoma (Rb) protein, a key step in the G1-S phase transition of the cell cycle. This inhibition of Rb phosphorylation prevents the release of the E2F transcription factor, leading to cell cycle arrest in the G1 phase and subsequent inhibition of tumor cell proliferation. These application notes provide detailed protocols for assessing the effects of this compound on cell viability, with a focus on breast cancer cell lines.
Mechanism of Action: The Cdk4/6-Rb Signaling Pathway
Cdk4/6 inhibitors, including this compound, exert their anti-proliferative effects by modulating the Cdk4/6-Rb signaling pathway, a critical regulator of cell cycle progression.
Caption: Cdk4/6-Rb Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activities of this compound.
| Target | Assay Type | IC50 | Cell Line | Incubation Time | Reference |
| Cdk4 | Kinase Assay | 1.58 nM | - | - | Liang JW, et al. Bioorg Chem. 2022 Feb;119:105547. |
| Cdk6 | Kinase Assay | 4.09 nM | - | - | Liang JW, et al. Bioorg Chem. 2022 Feb;119:105547. |
| Cell Viability | Proliferation Assay | 0.92 µM | MCF-7 | 48 hours | Liang JW, et al. Bioorg Chem. 2022 Feb;119:105547, as cited by commercial suppliers. |
Experimental Protocols
Important Consideration for Cell Viability Assays with Cdk4/6 Inhibitors:
Cdk4/6 inhibitors induce a cytostatic effect by arresting cells in the G1 phase. While cell division is halted, cells can continue to grow in size, leading to an increase in metabolic activity and ATP production. Consequently, metabolic-based viability assays (e.g., MTT, XTT, CellTiter-Glo) may underestimate the anti-proliferative effect of these inhibitors. DNA-based assays (e.g., CyQUANT, Hoechst staining) or direct cell counting are recommended for more accurate assessment of cell proliferation.
Protocol 1: In Vitro Cell Viability Assay using a DNA-Based Method (CyQUANT® Direct Cell Proliferation Assay)
This protocol is a general guideline for determining the IC50 value of this compound in a breast cancer cell line such as MCF-7. It is based on standard procedures and should be optimized for specific experimental conditions.
Caption: Workflow for Cell Viability Assay using a DNA-Based Method.
Materials:
-
This compound (prepare a stock solution, e.g., 10 mM in DMSO)
-
Breast cancer cell line (e.g., MCF-7, ATCC HTB-22)
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin for MCF-7)
-
96-well clear-bottom black tissue culture plates
-
CyQUANT® Direct Cell Proliferation Assay Kit (or equivalent DNA-based assay)
-
Multichannel pipette
-
Microplate reader with fluorescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete growth medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete growth medium from the stock solution. A common concentration range to test for an initial IC50 determination would be from 100 µM down to 0.001 µM in half-log or full-log dilutions.
-
Include a vehicle control (e.g., 0.1% DMSO in complete growth medium) and a no-cell control (medium only for background fluorescence).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be consistent across experiments.
-
-
Cell Viability Measurement:
-
On the day of analysis, prepare the CyQUANT® Direct detection reagent according to the manufacturer's instructions.
-
Add 100 µL of the detection reagent to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission detection at ~520 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability data against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of Rb Phosphorylation
This protocol allows for the assessment of the on-target effect of this compound by measuring the phosphorylation status of Rb.
Materials:
-
This compound
-
Breast cancer cell line (e.g., MCF-7)
-
6-well tissue culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Lysis:
-
Seed MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, and 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total Rb, normalized to the loading control. A decrease in the p-Rb/total Rb ratio with increasing concentrations of this compound indicates target engagement.
-
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle with Cdk4/6-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, playing a pivotal role in the transition from the G1 (growth) phase to the S (synthesis) phase.[1][2][3] In many cancer types, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[1][2][3][4] Small molecule inhibitors targeting CDK4/6 have emerged as a promising therapeutic strategy, with several inhibitors like Palbociclib, Ribociclib, and Abemaciclib approved for cancer treatment.[5][6][7] These inhibitors function by blocking the phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of the Cyclin D-CDK4/6 complex.[1][6][8][9] This action prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for S-phase entry, thereby inducing a G1 cell cycle arrest.[1][6][8][9]
Cdk4/6-IN-7 is a potent and selective inhibitor of CDK4 and CDK6 with IC50 values of 1.58 nM and 4.09 nM, respectively.[10][11] This document provides detailed protocols for analyzing the effect of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Cdk4/6 Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical Cdk4/6 signaling pathway and the mechanism of action for Cdk4/6 inhibitors.
Caption: Cdk4/6 pathway and inhibitor action.
Illustrative Data: Cell Cycle Analysis of Cancer Cells Treated with this compound
Disclaimer: The following data is illustrative and represents typical results expected from treating cancer cell lines sensitive to Cdk4/6 inhibition. Actual results may vary depending on the cell line, experimental conditions, and the specific properties of this compound.
| Treatment Group | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 45.2 ± 2.5 | 35.8 ± 1.8 | 19.0 ± 1.2 |
| This compound | 10 | 55.6 ± 3.1 | 28.4 ± 1.5 | 16.0 ± 0.9 |
| This compound | 50 | 68.9 ± 4.2 | 19.1 ± 1.1 | 12.0 ± 0.7 |
| This compound | 250 | 82.3 ± 5.0 | 9.5 ± 0.6 | 8.2 ± 0.5 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest (e.g., MCF-7, a cell line known to be sensitive to Cdk4/6 inhibitors) in 6-well plates at a density that will result in 60-70% confluency at the time of harvesting.[12]
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 250 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the inhibitor.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a period sufficient to observe cell cycle effects, typically 24 to 48 hours.
Protocol 2: Cell Staining with Propidium Iodide for Flow Cytometry
This protocol is for the staining of cellular DNA with propidium iodide (PI) to enable cell cycle analysis by flow cytometry.[13][14][15]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells from the plate.
-
Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a conical tube.
-
For suspension cells, directly transfer the cell suspension to a conical tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[15] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this washing step.
-
Fixation:
-
Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[15] This is a critical step to prevent cell clumping.
-
Incubate the cells for at least 30 minutes on ice or at -20°C for overnight fixation. Fixed cells can be stored at -20°C for several weeks.[15][16]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.
-
Carefully decant the ethanol and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 5 µL of RNase A solution to the cell suspension to ensure that only DNA is stained.[15][17]
-
Incubate the cells in the dark at room temperature for 15-30 minutes.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to improve the resolution of the DNA content histograms.[15]
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (G0/G1, S, and G2/M phases).
-
Experimental Workflow for Cell Cycle Analysis
The following diagram outlines the key steps in the experimental workflow for analyzing the cell cycle effects of this compound.
Caption: Cell cycle analysis workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. targetedonc.com [targetedonc.com]
- 7. hca.wa.gov [hca.wa.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Immunomart [immunomart.org]
- 12. 4.8. Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry [bio-protocol.org]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. igbmc.fr [igbmc.fr]
- 17. ucl.ac.uk [ucl.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Cdk4/6-IN-7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk4/6-IN-7, with a specific focus on addressing solubility issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is reported to have a solubility of up to 10 mM in DMSO.[1] However, achieving this concentration can depend on several factors, including the purity of the compound, the quality of the DMSO, and the dissolution technique.
Q2: I've prepared a 10 mM stock of this compound in DMSO, but I see precipitation after a few freeze-thaw cycles. Is this normal?
A2: Yes, precipitation of compounds from DMSO stocks after freeze-thaw cycles can be a common issue.[2] This phenomenon can be exacerbated by the absorption of water by DMSO, which is hygroscopic. Even small amounts of absorbed water can significantly decrease the solubility of a compound.[2][3] Repeated temperature changes can also provide the energy needed for nucleation and precipitation of the compound from a supersaturated or metastable solution.[2]
Q3: My this compound in DMSO solution appears clear, but I'm seeing inconsistent results in my cell-based assays. Could solubility be the issue?
A3: It is possible. Even if a stock solution appears clear to the naked eye, micro-precipitates can form, especially upon dilution into aqueous cell culture media.[4][5] This is a common problem for hydrophobic compounds dissolved in DMSO.[6][7] The actual concentration of the compound in the media may be lower than calculated, leading to inconsistent biological effects.
Q4: How can I improve the solubility of this compound in DMSO and maintain its stability?
A4: To improve and maintain the solubility of this compound in DMSO, consider the following:
-
Use high-quality, anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous (or molecular biology grade) DMSO to minimize water content.[8]
-
Gentle warming and sonication: If the compound does not readily dissolve, gentle warming (e.g., to 37°C) and brief sonication can help. Avoid excessive heat, which could degrade the compound.
-
Prepare fresh solutions: Ideally, prepare stock solutions fresh for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and water absorption.[8]
-
Proper storage: Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to protect from moisture.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not fully dissolve in DMSO. | 1. Concentration is too high. 2. Inadequate mixing. 3. Low-quality or "wet" DMSO. | 1. Try preparing a slightly lower concentration stock (e.g., 5 mM). 2. Vortex the solution for 1-2 minutes. Brief sonication in a water bath can also be effective. 3. Use a new, unopened bottle of anhydrous, high-purity DMSO. |
| Precipitation observed in DMSO stock solution upon storage. | 1. Freeze-thaw cycles. 2. Water absorption by DMSO. 3. Compound instability. | 1. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. 2. Ensure vials are tightly sealed. Use desiccants during storage if necessary. 3. While less common for stable compounds, if degradation is suspected, prepare fresh solutions and compare activity. |
| Precipitation occurs when diluting the DMSO stock into aqueous media (e.g., PBS or cell culture medium). | 1. Poor aqueous solubility of the compound. 2. Final DMSO concentration in the media is too low to maintain solubility. 3. Rapid addition of the DMSO stock to the aqueous buffer. | 1. This is a common issue for many kinase inhibitors. Ensure the final concentration in your assay is below the aqueous solubility limit. 2. Keep the final DMSO concentration in your assay as high as tolerable for your cells (typically ≤0.5%), as this can help maintain solubility. 3. Add the DMSO stock to the aqueous buffer dropwise while vortexing to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation. Pre-warming the aqueous buffer to 37°C may also help. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Water bath sonicator
-
-
Procedure:
-
Allow the vial of this compound and the bottle of DMSO to come to room temperature before opening to prevent condensation of atmospheric water.
-
Calculate the required mass of this compound and the volume of DMSO to achieve a 10 mM concentration. (Molecular Weight of this compound: 387.82 g/mol )
-
Weigh the this compound powder and place it into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve, briefly sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Cdk4/6 Signaling Pathway and Point of Inhibition by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ziath.com [ziath.com]
- 3. ziath.com [ziath.com]
- 4. core.ac.uk [core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
optimizing Cdk4/6-IN-7 concentration for IC50 determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Cdk4/6-IN-7 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] These kinases are key regulators of the cell cycle, specifically promoting the transition from the G1 phase to the S phase.[3][4] By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein.[5][6] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the expression of genes required for DNA synthesis and cell cycle progression.[3][7] This ultimately leads to G1 cell cycle arrest.[8]
Q2: What are the reported IC50 values for this compound?
A2: this compound has reported IC50 values of 1.58 nM for CDK4 and 4.09 nM for CDK6 in biochemical assays.[1] In cell-based assays, it has been shown to inhibit the viability of MCF-7 breast cancer cells with an IC50 of 0.92 µM.[1] It is important to note that IC50 values are highly dependent on experimental conditions.[9][10]
Q3: What is the solubility of this compound and how should I prepare stock solutions?
A3: this compound is soluble in DMSO at a concentration of 10 mM.[2] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For the assay, this stock can then be serially diluted in DMSO before being further diluted into the aqueous assay buffer. This two-step dilution process helps to prevent precipitation of the compound in the aqueous buffer.[11]
Q4: What is the recommended starting concentration range for an IC50 determination experiment with this compound?
A4: Based on its potent enzymatic inhibition, a wide concentration range should be tested to generate a complete dose-response curve. A good starting point for a biochemical assay would be a 10-point, 3-fold serial dilution starting from 1 µM down to the picomolar range. For a cell-based assay, a starting concentration of 10 µM or higher may be necessary, with subsequent dilutions.
Troubleshooting Guides
This section addresses common issues encountered during IC50 determination experiments with this compound.
Problem 1: Poor or No Inhibition Observed (Flat Dose-Response Curve)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Compound | Verify the identity and purity of your this compound stock. If possible, test its activity in a validated positive control assay. |
| Incorrect Assay Conditions | Ensure that the enzyme (CDK4 or CDK6) is active and the substrate concentration is appropriate. Optimize enzyme and substrate concentrations before running inhibitor studies.[4][12] |
| High ATP Concentration | This compound is an ATP-competitive inhibitor. High concentrations of ATP in the assay will compete with the inhibitor, leading to an underestimation of its potency and a right-shifted IC50 curve.[1][13] It is recommended to use an ATP concentration at or near the Km for the specific kinase.[3][13][14] |
| Inhibitor Concentration Too Low | The concentration range tested may be too low to observe inhibition. Test a higher range of concentrations. |
| Inhibitor Adsorption | Hydrophobic compounds can adsorb to plasticware. To mitigate this, consider using low-binding plates and including a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 (typically 0.01-0.05%) in your assay buffer. |
Problem 2: Very Steep Dose-Response Curve
Possible Causes & Solutions:
| Cause | Recommended Action |
| Stoichiometric Inhibition | This can occur if the inhibitor concentration is close to the enzyme concentration, especially with very potent inhibitors. The IC50 will be approximately half the enzyme concentration. To confirm this, vary the enzyme concentration; a linear relationship between IC50 and enzyme concentration suggests stoichiometric inhibition.[15][16][17] |
| Compound Aggregation | At high concentrations, some compounds can form aggregates that non-specifically inhibit the enzyme. This can lead to a steep drop in activity. Including a detergent (e.g., 0.01% Triton X-100) in the assay buffer can help prevent aggregation. Visually inspect the wells at high compound concentrations for any signs of precipitation. |
| Inappropriate Dilution Series | If the dilution steps are too large, you may miss the linear portion of the dose-response curve, resulting in a steep transition. Use a smaller dilution factor (e.g., 2-fold or 3-fold) to obtain more data points in the transition region.[18] |
Problem 3: High Variability Between Replicates
Possible Causes & Solutions:
| Cause | Recommended Action |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding small volumes. Use calibrated pipettes and pre-wet the tips. |
| Compound Precipitation | This compound has limited aqueous solubility. If the final DMSO concentration is too low or the compound concentration is too high, it may precipitate out of solution. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect enzyme activity (typically ≤1%).[11][19] Visually inspect plates for any signs of precipitation. |
| Edge Effects in Plate-Based Assays | Evaporation from the outer wells of a microplate can concentrate reagents and affect results. To minimize this, avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or water to create a humidity barrier. |
| Inconsistent Incubation Times or Temperatures | Ensure all wells are incubated for the same amount of time and at a consistent temperature. Temperature gradients across the plate can lead to variability. |
Problem 4: Incomplete Dose-Response Curve (Does Not Reach 0% or 100% Inhibition)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Concentration Range Too Narrow | The tested concentration range may not be wide enough to define the top and bottom plateaus of the curve. Extend the concentration range in both directions. |
| Compound Solubility Limit | The inhibitor may not be soluble at the high concentrations required to achieve 100% inhibition, leading to a plateau at partial inhibition.[19][20] Determine the kinetic solubility of this compound under your assay conditions. |
| Assay Background Signal | A high background signal can prevent the curve from reaching 0% activity. Ensure you are properly subtracting the background signal (e.g., from a "no enzyme" control).[21] |
Experimental Protocols
Protocol: In Vitro Kinase Assay for this compound IC50 Determination
This protocol provides a general framework. Specific concentrations of enzyme, substrate, and ATP should be optimized for your particular assay system.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired final concentration in the assay buffer. The final concentration should ideally be at the Km for the kinase.
-
Substrate Solution: Prepare a stock solution of the substrate (e.g., a peptide substrate for CDK4/6) and dilute to the desired final concentration in the assay buffer.
-
Enzyme Solution: Dilute the recombinant CDK4/Cyclin D and CDK6/Cyclin D enzymes to the desired final concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
This compound Stock and Dilutions: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in 100% DMSO to create a range of concentrations.
2. Assay Procedure (384-well plate format):
-
Add a small volume (e.g., 0.5 µL) of the serially diluted this compound in DMSO to the assay wells. Include DMSO-only wells as a "no inhibitor" control.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP solution to each well.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a specific time, ensuring the reaction remains within the linear range.
-
Stop the reaction and detect the signal according to the assay manufacturer's instructions (e.g., luminescence, fluorescence, or radioactivity).
3. Data Analysis:
-
Subtract the background signal (from "no enzyme" controls) from all data points.
-
Normalize the data to the "no inhibitor" (100% activity) and "maximal inhibition" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[21]
Visualizations
Caption: Cdk4/6 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for IC50 determination of this compound.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. shop.carnabio.com [shop.carnabio.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files.docking.org [files.docking.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. caymanchem.com [caymanchem.com]
- 21. assayquant.com [assayquant.com]
Technical Support Center: Cdk4/6-IN-7 and Off-Target Effects in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cdk4/6-IN-7 in their experiments. The focus is on understanding and mitigating potential off-target effects in cancer cells.
Disclaimer: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). As with many kinase inhibitors, off-target activity can occur, leading to unexpected experimental outcomes. While specific off-target data for this compound is limited in publicly available literature, this guide draws upon established principles of kinase inhibitor pharmacology and data from structurally related or functionally similar CDK4/6 inhibitors to provide a framework for troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is designed to selectively inhibit CDK4 and CDK6. These kinases are crucial for the G1 to S phase transition of the cell cycle.[1][2] By inhibiting CDK4/6, the inhibitor prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1][3] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the expression of genes required for DNA replication and cell cycle progression, ultimately leading to G1 cell cycle arrest.[3]
Q2: What are off-target effects and why are they a concern with kinase inhibitors?
A2: Off-target effects refer to the modulation of biological targets other than the intended one. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target interactions with other kinases can occur.[4] These unintended interactions can lead to a variety of cellular responses that may confound experimental results, cause cellular toxicity, or contribute to drug resistance.[5] Understanding the off-target profile of an inhibitor is critical for accurate data interpretation.[4]
Q3: Are there known off-target effects for CDK4/6 inhibitors in general?
A3: Yes, other clinically approved CDK4/6 inhibitors have demonstrated off-target activities. For instance, abemaciclib has been shown to have a broader kinase inhibitory profile compared to palbociclib and ribociclib, with activity against other CDKs and kinases at higher concentrations.[6][7] This highlights the importance of determining the specific off-target profile for any given CDK4/6 inhibitor, including this compound.
Q4: How can I determine if the phenotype I am observing is due to an off-target effect of this compound?
A4: Several strategies can be employed:
-
Use a structurally distinct CDK4/6 inhibitor: If a different CDK4/6 inhibitor with a distinct chemical scaffold recapitulates the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: Overexpression of a drug-resistant CDK4 or CDK6 mutant should rescue the on-target phenotype but not an off-target effect.
-
Knockdown/knockout of the target: Use siRNA, shRNA, or CRISPR/Cas9 to deplete CDK4 and/or CDK6. If the resulting phenotype is similar to that of this compound treatment, it supports an on-target mechanism.
-
Direct measurement of off-target engagement: Techniques like kinome profiling can identify other kinases that this compound binds to.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from off-target effects.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Death/Toxicity at Low Concentrations | This compound may be inhibiting other kinases essential for cell survival. For example, some CDK inhibitors have shown off-target effects on kinases involved in survival signaling pathways.[7] | 1. Perform a dose-response curve to determine the IC50 for cell viability and compare it to the IC50 for CDK4/6 inhibition (e.g., pRb inhibition). A significant discrepancy may suggest off-target toxicity.2. Profile the inhibitor against a broad panel of kinases (kinome scan) to identify potential off-target kinases.[6][8]3. Investigate the activation status of key survival pathways (e.g., PI3K/AKT, MAPK) via Western blot. |
| Inconsistent Results with Other CDK4/6 Inhibitors | The observed phenotype may be unique to this compound due to its specific off-target profile. Different CDK4/6 inhibitors have varying selectivity.[6][9] | 1. Use at least one other structurally different, well-characterized CDK4/6 inhibitor (e.g., palbociclib, ribociclib) as a control.2. If the phenotype persists with another inhibitor, it is more likely an on-target effect. If not, further investigation into the off-targets of this compound is warranted. |
| Development of Rapid Resistance | Cancer cells may be activating bypass signaling pathways that are not dependent on CDK4/6. This can sometimes be influenced by off-target effects that create a selective pressure for the activation of specific resistance mechanisms.[10] | 1. Analyze resistant cells for upregulation of other cell cycle components, such as Cyclin E/CDK2.[10][11]2. Perform phosphoproteomic analysis to identify activated signaling pathways in resistant cells.[6]3. Consider combination therapies that target the identified resistance pathways. |
| Phenotype Observed in Rb-deficient Cancer Cells | The canonical mechanism of CDK4/6 inhibitors is dependent on the presence of functional Rb protein.[1][3] A response in Rb-deficient cells strongly suggests an off-target effect. | 1. Confirm the Rb status of your cell line via Western blot or genomic analysis.2. If a phenotype is observed in Rb-negative cells, this provides a valuable system to investigate the off-target effects of this compound, as the on-target effect is absent. |
Quantitative Data: Off-Target Profiles of Representative CDK4/6 Inhibitors
| Inhibitor | Primary Targets | Known Off-Targets (Examples) | Reference |
| Palbociclib | CDK4, CDK6 | Highly selective for CDK4/6 with few off-targets at therapeutic concentrations. | [9] |
| Ribociclib | CDK4, CDK6 | Considered the most selective of the approved CDK4/6 inhibitors. | [6][9] |
| Abemaciclib | CDK4, CDK6 | CDK2, CDK7, CDK9, and others, particularly at higher concentrations. | [6][7] |
Key Experimental Protocols
1. Kinome Profiling (e.g., KINOMEscan™)
This method assesses the binding of an inhibitor to a large panel of kinases.
-
Principle: An active site-directed competition binding assay where the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to each kinase in a panel. The amount of kinase bound to the solid support is measured, typically by qPCR of a DNA tag conjugated to the kinase.
-
Methodology:
-
A panel of human kinases (e.g., >450) is used.
-
Each kinase is individually tested for its ability to bind to an immobilized ligand in the presence of a single concentration of this compound (e.g., 1 µM).
-
The amount of kinase bound to the solid support is quantified.
-
Results are typically reported as a percentage of the control (DMSO vehicle). A lower percentage indicates stronger binding of the inhibitor.
-
-
Interpretation: Kinases that show significant inhibition of binding (e.g., >90% inhibition) are considered potential off-targets. Follow-up dose-response assays are needed to determine the potency (Kd or IC50) of the interaction.
2. Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein can alter the thermal stability of the protein. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
-
Methodology:
-
Treat intact cells or cell lysates with this compound or a vehicle control.
-
Aliquot the samples and heat them to a range of different temperatures.
-
Cool the samples and centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of a specific protein (e.g., a suspected off-target kinase) in the supernatant by Western blot or mass spectrometry.
-
-
Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the inhibitor binds to and stabilizes the protein in the cellular environment.
3. Western Blotting for Downstream Signaling
This technique is used to assess the functional consequences of on- and off-target inhibition.
-
Principle: Western blotting uses antibodies to detect the levels and phosphorylation status of specific proteins in cell lysates.
-
Methodology:
-
Treat cancer cells with a dose range of this compound for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against:
-
On-target effect: Phospho-Rb (Ser780, Ser807/811), Total Rb, Cyclin D1.
-
Potential off-target pathways: Phospho-AKT, Total AKT, Phospho-ERK, Total ERK, etc.
-
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
-
Interpretation: A dose-dependent decrease in pRb levels confirms on-target CDK4/6 inhibition. Changes in the phosphorylation of proteins in other signaling pathways may indicate off-target effects.
Visualizations
Caption: Canonical CDK4/6 signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ascopubs.org [ascopubs.org]
- 4. bohrium.com [bohrium.com]
- 5. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
preventing Cdk4/6-IN-7 degradation in solution
Welcome to the technical support center for Cdk4/6-IN-7. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound in solution and ensure the reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored under specific temperature conditions to ensure its long-term stability. For optimal shelf life, it is recommended to store the powder at -20°C for up to three years or at 4°C for up to two years.
Q2: How should I prepare and store stock solutions of this compound?
A2: To minimize degradation, stock solutions should be prepared using an appropriate solvent, such as dimethyl sulfoxide (DMSO).[1] For storage, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can compromise the compound's integrity.[2] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for this compound is high-purity, anhydrous DMSO. It is important to use a fresh, unopened bottle of DMSO whenever possible, as DMSO is hygroscopic and can absorb moisture from the air, which may affect the solubility and stability of the compound.
Q4: Can I store my this compound stock solution at room temperature?
A4: No, it is not recommended to store this compound stock solutions at room temperature for extended periods. While the compound may be shipped at room temperature in its solid form, once in solution, it is susceptible to degradation.[3] For maintaining the integrity of the compound, adhere to the recommended storage temperatures of -20°C or -80°C.
Troubleshooting Guide: Preventing Degradation in Solution
This guide addresses common issues that can lead to the degradation of this compound in solution and provides practical steps to mitigate these problems.
Issue 1: Precipitate Formation in Stock Solution
Possible Cause:
-
Improper Storage: Storing the solution at an incorrect temperature or subjecting it to multiple freeze-thaw cycles can lead to precipitation.
-
Solvent Quality: Using DMSO that has absorbed water can reduce the solubility of this compound.
-
Concentration Exceeds Solubility: The concentration of the stock solution may be too high.
Solution:
-
Verify Storage Conditions: Ensure that stock solutions are stored at -80°C for long-term storage and that aliquots are used to avoid freeze-thaw cycles.
-
Use High-Quality Solvent: Always use fresh, anhydrous DMSO to prepare your stock solutions.
-
Gentle Warming: If a precipitate is observed, you can try to redissolve it by gently warming the vial to 37°C and vortexing. However, avoid excessive heat as it may promote degradation.
-
Check Concentration: Confirm that the intended stock concentration does not exceed the known solubility of this compound in DMSO.
Issue 2: Inconsistent or Weaker Than Expected Biological Activity
Possible Cause:
-
Compound Degradation: The inhibitor may have degraded due to improper storage, handling, or exposure to environmental factors.
-
Inaccurate Pipetting: Errors in pipetting when preparing dilutions can lead to lower effective concentrations.
-
Interaction with Experimental Media: Components in the cell culture media or assay buffer could potentially interact with and degrade the compound over time.
Solution:
-
Prepare Fresh Dilutions: Always prepare fresh working solutions from a frozen stock aliquot for each experiment.
-
Protect from Light: Minimize the exposure of this compound solutions to light, as light can be a source of energy that promotes chemical degradation. Work with solutions in a dimly lit environment or use amber-colored tubes.
-
Calibrate Pipettes: Regularly check and calibrate your pipettes to ensure accurate dispensing of the compound.
-
Perform Control Experiments: Include a positive control with a known stable CDK4/6 inhibitor to validate your assay system.
-
Minimize Incubation Time in Media: If degradation in media is suspected, minimize the pre-incubation time of the compound in the experimental media before adding it to the cells.
Quantitative Data Summary
| Parameter | This compound (Powder) | This compound (in DMSO) |
| Storage Temperature | -20°C or 4°C | -20°C or -80°C |
| Shelf Life | 3 years at -20°C, 2 years at 4°C | 1 month at -20°C, 6 months at -80°C |
| Recommended Solvent | N/A | Anhydrous DMSO |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Acclimatize: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly to ensure complete dissolution of the compound. Gentle warming to 37°C can be applied if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber-colored microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -80°C for long-term storage.
Visualizations
References
troubleshooting inconsistent Cdk4/6-IN-7 experimental results
Welcome to the technical support center for Cdk4/6-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent and selective Cdk4/6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). Its mechanism of action involves blocking the kinase activity of the CDK4/Cyclin D and CDK6/Cyclin D complexes. This inhibition prevents the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition in the cell cycle.[1][2][3] This ultimately leads to a G1 cell cycle arrest and inhibition of proliferation in cancer cells with a functional Rb pathway.
Q2: In which cancer cell lines is this compound expected to be effective?
A2: this compound has been shown to inhibit the viability of MCF-7 breast cancer cells. Generally, Cdk4/6 inhibitors are most effective in cancer cell lines that are dependent on the Cdk4/6-Rb pathway for proliferation. This often includes hormone receptor-positive (HR+) breast cancer cell lines. Cell lines with loss or mutation of the RB1 gene are typically resistant to Cdk4/6 inhibitors.[1][3]
Q3: What are the IC50 values for this compound?
A3: The reported half-maximal inhibitory concentrations (IC50) for this compound are:
-
CDK4: 1.58 nM
-
CDK6: 4.09 nM
In a cell-based assay, this compound inhibited the viability of MCF-7 cells with an IC50 of 0.92 µM.
Q4: What are the common mechanisms of resistance to Cdk4/6 inhibitors?
A4: Resistance to Cdk4/6 inhibitors can be intrinsic or acquired and can occur through various mechanisms, including:
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Loss of Retinoblastoma (Rb) function: Inactivation of the RB1 gene is a primary mechanism of resistance.[1][3]
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Upregulation of Cyclin E-CDK2 activity: This provides a bypass pathway for cell cycle progression.
-
Amplification of CDK6 or CDK4: Increased levels of the target proteins can overcome the inhibitory effect.[1][3][4]
-
Activation of alternative signaling pathways: Upregulation of pathways like PI3K/AKT/mTOR can promote cell proliferation independently of Cdk4/6.[1]
Cdk4/6 Signaling Pathway
Caption: The Cdk4/6 signaling pathway and the mechanism of action of this compound.
Troubleshooting Guides
Inconsistent Cell Viability/Proliferation Assay Results
Q: My cell viability assay (e.g., MTT, WST-1) results are inconsistent or show an unexpected increase in signal at higher concentrations of this compound. What could be the cause?
A: Cdk4/6 inhibitors are primarily cytostatic, meaning they inhibit cell proliferation rather than inducing cell death. This can lead to misleading results in metabolic-based viability assays like MTT.
| Potential Cause | Explanation | Suggested Solution |
| Cellular Overgrowth | Cells arrested in G1 by Cdk4/6 inhibitors can continue to grow in size, leading to an increase in metabolic activity per cell. This can mask the anti-proliferative effect in assays that measure metabolic activity. | Use a cell counting-based method (e.g., Trypan blue exclusion, automated cell counter) or a DNA-based proliferation assay (e.g., Crystal Violet, CyQUANT) that directly measures cell number. |
| Compound Interference | The chemical properties of this compound might interfere with the assay reagents (e.g., reducing MTT tetrazolium salt). | Run a control experiment with the inhibitor in cell-free media to check for direct chemical reactions with the assay reagents. |
| Incorrect Seeding Density | If cells are seeded too densely, they may become contact-inhibited, masking the effect of the inhibitor. If seeded too sparsely, the signal may be too low. | Optimize the cell seeding density for each cell line to ensure they are in the logarithmic growth phase during the experiment. |
| Inappropriate Incubation Time | The cytostatic effect of Cdk4/6 inhibitors may take time to become apparent. | Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal incubation time for observing a significant anti-proliferative effect. |
Inconsistent Western Blot Results for pRb
Q: I am not seeing a consistent decrease in phosphorylated Rb (pRb) at Ser780/807/811 after treatment with this compound. What should I check?
A: A decrease in pRb is the primary pharmacodynamic marker of Cdk4/6 inhibition. Inconsistent results can arise from several factors in the experimental workflow.
| Potential Cause | Explanation | Suggested Solution |
| Suboptimal Inhibitor Concentration | The concentration of this compound may be too low to effectively inhibit Cdk4/6 in the specific cell line. | Perform a dose-response experiment to determine the optimal concentration for pRb inhibition. Start with a range around the reported IC50 values. |
| Incorrect Treatment Duration | The timing of pRb dephosphorylation can vary between cell lines. | Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal time point for observing maximal pRb inhibition. |
| Cell Line Resistance | The cell line may have intrinsic resistance to Cdk4/6 inhibitors (e.g., Rb-null). | Confirm the Rb status of your cell line. Use a known sensitive cell line (e.g., MCF-7) as a positive control. |
| Poor Antibody Quality | The primary antibody against phospho-Rb may be of low quality or used at a suboptimal dilution. | Validate your phospho-Rb antibody with a positive control (e.g., lysate from actively proliferating cells) and a negative control (e.g., lysate from serum-starved cells). Titrate the antibody to find the optimal dilution. |
| Technical Issues with Western Blotting | Issues with protein extraction, gel electrophoresis, transfer, or antibody incubation can lead to inconsistent results. | Ensure complete cell lysis, use fresh buffers, and optimize transfer conditions. Use a total Rb antibody as a loading control to normalize for protein levels. |
Experimental Protocols
Cell Viability Assay (Crystal Violet)
This protocol is recommended for assessing the cytostatic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 72 hours).
-
Fixation: Gently wash the cells with PBS and fix with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the cells with water and stain with 100 µL of 0.5% crystal violet solution for 20 minutes.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
Western Blot for Phospho-Rb (Ser780)
-
Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations and for different time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Rb (Ser780) (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Rb and a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization and collect them by centrifugation.
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Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL and incubate in the dark for 15-30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Gate on single cells and analyze the DNA content to determine the percentage of cells in G1, S, and G2/M phases.
Experimental Workflow and Troubleshooting Logic
Caption: A logical workflow for troubleshooting common experimental issues with this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 3. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
Cdk4/6-IN-7 stability testing and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability testing and storage of Cdk4/6-IN-7. Below you will find troubleshooting guides and frequently asked questions to ensure the proper handling and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For long-term storage, it is recommended to store solid this compound at -20°C. For shorter periods, 4°C is also acceptable.
2. How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in DMSO.[1] For a related compound, Cdk4/6-IN-9, stock solutions in solvent can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]
3. What is the solubility of this compound?
This compound is soluble in DMSO at a concentration of 10 mM.[1] For a similar compound, Cdk4/6-IN-9, the solubility in DMSO is 16.67 mg/mL (39.84 mM), which can be enhanced by ultrasonic treatment and warming to 60°C.[2] It is important to use newly opened DMSO as it is hygroscopic, and absorbed water can negatively impact solubility.[2]
4. How is this compound shipped?
This compound is typically shipped at room temperature in the continental US, though this may vary for other locations.[2][3]
Stability Data Summary
| Compound | Form | Storage Temperature | Duration |
| This compound | Solid | -20°C | Long-term |
| Solid | 4°C | Short-term | |
| Cdk4/6-IN-9 | Solid | -20°C | 3 years[2] |
| Solid | 4°C | 2 years[2] | |
| In Solvent | -80°C | 6 months[2] | |
| In Solvent | -20°C | 1 month[2] |
Cdk4/6 Signaling Pathway
The diagram below illustrates the canonical Cdk4/6 signaling pathway, which is crucial for cell cycle progression. Cdk4/6 inhibitors, such as this compound, block the phosphorylation of the retinoblastoma protein (Rb), thereby preventing the release of the E2F transcription factor and halting the cell cycle at the G1/S transition.
Caption: Simplified Cdk4/6 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
Q1: My this compound powder won't fully dissolve in DMSO.
A1:
-
Check DMSO quality: Ensure you are using fresh, anhydrous (low water content) DMSO. Hygroscopic DMSO can reduce the solubility of the compound.[2]
-
Gentle warming and sonication: As with the similar compound Cdk4/6-IN-9, you can try warming the solution to 60°C and using an ultrasonic bath to aid dissolution.[2]
-
Re-evaluate concentration: Confirm that you are not attempting to dissolve the compound at a concentration higher than its specified solubility of 10 mM.[1]
Q2: I am seeing a loss of activity with my this compound stock solution over time.
A2:
-
Improper storage: Verify that the stock solution has been stored at the correct temperature (-80°C for long-term, -20°C for short-term) and protected from light.
-
Freeze-thaw cycles: Repeatedly freezing and thawing a stock solution can lead to degradation.[2] It is best practice to prepare single-use aliquots to maintain the integrity of the compound.[2]
Experimental Protocol: this compound Stability Assessment
This protocol provides a general workflow for assessing the stability of this compound under your specific experimental conditions.
Objective: To determine the stability of this compound in a specific solvent and at a defined temperature over time.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubators or water baths set to desired temperatures
-
Autosampler vials
Methodology:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
From this stock, prepare working solutions at a final concentration relevant to your experiments by diluting in the desired aqueous buffer.
-
-
Time-Point Sampling:
-
Aliquot the working solution into multiple autosampler vials.
-
Designate vials for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Place the vials in an incubator set to the desired experimental temperature.
-
-
HPLC Analysis:
-
At each designated time point, remove a vial and immediately analyze it by HPLC.
-
The time "0" sample represents 100% integrity.
-
Develop an HPLC method that provides good separation of the parent this compound peak from any potential degradation products.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the time "0" sample.
-
Plot the percentage of intact this compound versus time to determine its stability profile under the tested conditions.
-
Stability Testing Workflow
The following diagram outlines the key steps in the experimental workflow for assessing the stability of this compound.
Caption: Experimental workflow for this compound stability testing.
References
minimizing toxicity of Cdk4/6-IN-7 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of Cdk4/6-IN-7 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] Its mechanism of action involves blocking the activity of the CDK4/6-cyclin D complex, which plays a crucial role in cell cycle progression from the G1 to the S phase.[4][5] By inhibiting this complex, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest and a reduction in tumor cell proliferation.[4][5][6]
Q2: What are the known in vitro and in vivo potencies of this compound?
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In vitro: this compound has been shown to inhibit CDK4 and CDK6 with IC50 values of 1.58 nM and 4.09 nM, respectively.[1][2][3] It has also demonstrated inhibition of MCF-7 breast cancer cell viability with an IC50 of 0.92 μM.[1]
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In vivo: In a study using MCF-7 tumor-bearing mice, oral administration of this compound at 50 mg/kg once daily for seven days resulted in a 57.68% tumor growth inhibition.[1]
Q3: What are the expected toxicities associated with this compound?
While specific toxicology studies for this compound are not extensively published, the compound was reported to be "well tolerated" in one mouse study at an effective dose.[1] However, based on the known class effects of CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib, researchers should be prepared to monitor for the following potential toxicities:
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Hematological: Neutropenia and leukopenia are the most common dose-limiting toxicities for many CDK4/6 inhibitors.[4][6][7]
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Gastrointestinal: Diarrhea, nausea, and vomiting are frequently observed.[4][7]
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General: Fatigue and alopecia can occur.[4]
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Organ-specific: Potential for hepatotoxicity (elevated liver enzymes) and cardiotoxicity (QT interval prolongation) has been noted with some CDK4/6 inhibitors.[4]
Q4: How can I minimize the toxicity of this compound in my animal studies?
Minimizing toxicity involves a combination of careful study design, proactive monitoring, and adaptive dosing strategies. Key approaches include:
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Dose-ranging studies: Conduct preliminary dose-finding studies to determine the maximum tolerated dose (MTD).
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Formulation optimization: Ensure the formulation provides consistent and predictable exposure.
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Intermittent dosing: Consider schedules with drug-free intervals, which have been effective for managing the toxicity of other CDK4/6 inhibitors.[6]
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Supportive care: Provide appropriate supportive care to manage any observed side effects.
-
Close monitoring: Regularly monitor animal health, body weight, and relevant hematological and clinical chemistry parameters.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo studies with this compound.
| Problem | Potential Cause | Recommended Action |
| Unexpected animal mortality | - Acute toxicity due to high dose or rapid absorption.- Off-target effects.- Vehicle-related toxicity. | - Immediately halt dosing and perform necropsies on deceased animals to identify the cause of death.- Review the dosing regimen and consider dose reduction.- Evaluate the formulation and vehicle for potential toxicity. |
| Significant body weight loss (>15-20%) | - Gastrointestinal toxicity leading to reduced food and water intake.- Systemic toxicity. | - Implement supportive care, such as providing softened food or hydration support.- Consider reducing the dose or introducing intermittent dosing.- Monitor for signs of diarrhea and treat with appropriate anti-diarrheal agents if necessary. |
| Signs of neutropenia (e.g., increased susceptibility to infections) | - On-target effect of CDK4/6 inhibition on hematopoietic progenitor cells. | - Perform complete blood counts (CBCs) to confirm neutropenia.- Consider dose reduction or a longer drug-free interval in the dosing schedule.- House animals in a sterile environment to minimize infection risk. |
| Elevated liver enzymes (ALT, AST) | - Potential hepatotoxicity. | - Perform a liver function panel to assess the extent of liver injury.- Consider dose reduction.- At the end of the study, collect liver tissue for histopathological analysis. |
| Changes in animal behavior (lethargy, hunched posture) | - General malaise due to systemic toxicity. | - Closely monitor the animals and record observations.- If signs are severe, consider humane endpoints.- A dose reduction may be warranted in subsequent cohorts. |
Quantitative Data Summary
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Reference |
| CDK4 IC50 | 1.58 nM | [1] |
| CDK6 IC50 | 4.09 nM | [1] |
| MCF-7 Cell Viability IC50 | 0.92 µM | [1] |
| In Vivo Efficacy (MCF-7 xenograft) | 57.68% tumor growth inhibition at 50 mg/kg/day (p.o.) | [1] |
Table 2: Common Toxicities of Approved CDK4/6 Inhibitors (for reference)
| Toxicity | Palbociclib | Ribociclib | Abemaciclib |
| Neutropenia (Grade 3/4) | High | High | Moderate |
| Diarrhea (Grade 3) | Low | Low | High |
| Fatigue | Common | Common | Common |
| Hepatotoxicity (Elevated ALT/AST) | Possible | More frequent | Possible |
| QT Prolongation | Low risk | Higher risk | Low risk |
This table provides a general comparison; incidence rates can vary across studies. Data compiled from multiple sources.[4][6][7]
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
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Animal Model: Select a relevant rodent species (e.g., mice or rats).
-
Group Allocation: Assign animals to several dose groups, including a vehicle control group. Start with a dose range informed by efficacy studies (e.g., starting at the efficacious dose of 50 mg/kg for this compound and escalating).
-
Dosing Regimen: Administer this compound orally once daily for a defined period (e.g., 14-28 days).
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Twice weekly: Measure body weight.
-
Weekly: Collect blood samples for hematology and clinical chemistry analysis.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant distress (e.g., >20% body weight loss).
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Terminal Procedures: At the end of the study, perform a full necropsy and collect major organs for histopathological examination.
Protocol 2: Hematological Monitoring
-
Blood Collection: Collect a small volume of blood (e.g., 50-100 µL) from a suitable site (e.g., saphenous vein) into EDTA-coated tubes.
-
Analysis: Use an automated hematology analyzer to perform a complete blood count (CBC).
-
Key Parameters to Monitor:
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Total White Blood Cell (WBC) count
-
Absolute Neutrophil Count (ANC)
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Lymphocyte, monocyte, eosinophil, and basophil counts
-
Red Blood Cell (RBC) count, hemoglobin, and hematocrit
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Platelet count
-
-
Frequency: Perform baseline analysis before the start of treatment and then weekly during the study.
Protocol 3: Clinical Chemistry Monitoring
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Blood Collection: Collect blood into serum separator tubes.
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Sample Processing: Allow blood to clot, then centrifuge to separate the serum.
-
Analysis: Use an automated clinical chemistry analyzer.
-
Key Parameters to Monitor:
-
Liver function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin.
-
Kidney function: Blood urea nitrogen (BUN), creatinine.
-
-
Frequency: Perform baseline analysis and then at selected time points during the study (e.g., weekly or bi-weekly).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-based treatment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Novel CDK4/6 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on novel Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, exemplified here as "Cdk4/6-IN-7". The guidance provided is based on established principles for kinase inhibitors and publicly available data on approved CDK4/6 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges affecting the oral bioavailability of novel CDK4/6 inhibitors like this compound?
Novel CDK4/6 inhibitors, like many kinase inhibitors, often face challenges that can limit their oral bioavailability. These include:
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Poor aqueous solubility: Many kinase inhibitors are lipophilic molecules with low solubility in the gastrointestinal fluids, which can limit their dissolution and subsequent absorption.[1][2]
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High first-pass metabolism: Extensive metabolism in the gut wall and liver by cytochrome P450 enzymes, particularly CYP3A4, can significantly reduce the amount of active drug reaching systemic circulation.[3]
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Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing its net absorption.
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pH-dependent solubility: The solubility of some kinase inhibitors can be dependent on the pH of the gastrointestinal tract, leading to variable absorption.[4]
Q2: What is the target oral bioavailability for a preclinical CDK4/6 inhibitor candidate?
While there is no absolute target, a higher oral bioavailability is generally desirable. For orally administered drugs, a bioavailability of >30% is often considered a good starting point for further development. However, the required bioavailability will ultimately depend on the potency and therapeutic window of the compound. For context, the approved CDK4/6 inhibitor Ribociclib has an oral bioavailability of 65.8%.[5]
Q3: How can food affect the oral bioavailability of this compound?
Food can have variable effects on the absorption of CDK4/6 inhibitors. A high-fat meal can sometimes increase the absorption of poorly soluble drugs by stimulating bile secretion, which aids in solubilization. Conversely, food can also delay gastric emptying and alter GI tract pH, potentially affecting the absorption of other compounds. It is crucial to conduct food-effect studies during preclinical development.
Q4: What are the initial steps to improve the oral bioavailability of a promising but poorly absorbed CDK4/6 inhibitor?
Initial steps should focus on identifying the root cause of the low bioavailability. This typically involves a series of in vitro and in vivo experiments to assess solubility, permeability, and metabolic stability. Based on these findings, formulation strategies such as creating lipophilic salts or using lipid-based formulations can be explored to enhance absorption.[1][2][6] Amorphous solid dispersions are another technique to improve the solubility of crystalline drugs.[4]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability Observed in Initial Animal Pharmacokinetic (PK) Studies
Q: My novel CDK4/6 inhibitor, this compound, shows very low exposure after oral administration in mice. How do I troubleshoot this?
A: To diagnose the cause of low oral bioavailability, a systematic approach is necessary. The following experimental workflow can help pinpoint the limiting factors.
Issue 2: High Variability in Plasma Concentrations Between Subjects
Q: I'm observing significant inter-individual variability in the plasma exposure of this compound in my rat PK study. What could be the cause?
A: High variability in exposure can be due to several factors:
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pH-dependent solubility: If the compound's solubility is highly dependent on pH, variations in the gastric pH of individual animals can lead to inconsistent absorption.
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Food effects: The amount and type of food consumed by the animals can significantly impact absorption.
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Genetic polymorphisms: Variations in metabolic enzymes (e.g., CYP3A4) or transporters among the animal population can lead to differences in drug clearance and absorption.
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Formulation issues: Inconsistent dosing or poor formulation can also contribute to variability.
To address this, consider performing studies in fasted animals to minimize food-related variability and assess the compound's solubility at different pH values.
Comparative Pharmacokinetic Data of Approved CDK4/6 Inhibitors
The following table summarizes key pharmacokinetic parameters for approved CDK4/6 inhibitors, which can serve as a benchmark for your research.
| Parameter | Palbociclib | Ribociclib | Abemaciclib |
| Oral Bioavailability (F%) | ~46% | 65.8%[5] | ~45% |
| Tmax (hours) | 6-12 | 2.4[5] | 8 |
| Half-life (hours) | 29 | 32[5] | 18.3 |
| Primary Metabolism | CYP3A4 | CYP3A4 | CYP3A4 |
Data compiled from publicly available information.
Key Experimental Protocols
Protocol 1: In Vitro Solubility Assessment
Objective: To determine the aqueous solubility of this compound at physiologically relevant pH values.
Methodology:
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Prepare buffer solutions at pH 2.0 (simulating gastric fluid) and pH 6.8 (simulating intestinal fluid).
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Add an excess amount of this compound to each buffer solution in separate vials.
-
Shake the vials at 37°C for 24 hours to ensure equilibrium is reached.
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Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
Protocol 2: In Vitro Permeability Assay (Caco-2)
Objective: To assess the intestinal permeability of this compound and identify potential involvement of efflux transporters.
Methodology:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer.
-
For the apical-to-basolateral (A-to-B) permeability assessment, add this compound to the apical side and measure its appearance on the basolateral side over time.
-
For the basolateral-to-apical (B-to-A) permeability assessment, add the compound to the basolateral side and measure its appearance on the apical side.
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The apparent permeability coefficient (Papp) is calculated for both directions. A B-to-A/A-to-B Papp ratio greater than 2 suggests the involvement of active efflux.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound after oral and intravenous administration.
Methodology:
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Fast the animals (e.g., mice or rats) overnight.
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For the oral administration group, administer a known dose of this compound via oral gavage.
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For the intravenous (IV) administration group, administer a known dose via tail vein injection.
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Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
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Process the blood samples to obtain plasma.
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Analyze the plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
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Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using the data from both administration routes.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 3. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations [lonza.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Cdk4/6-IN-7 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Cdk4/6-IN-7 and other CDK4/6 inhibitors in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are crucial for cell cycle progression, specifically the transition from the G1 phase to the S phase. By binding to and inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for S-phase entry and inducing G1 cell cycle arrest.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common molecular mechanisms driving this resistance?
Resistance to CDK4/6 inhibitors can be acquired through various molecular alterations. The most frequently observed mechanisms include:
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Loss of Rb protein (RB1 loss): As the direct target of the CDK4/6-Rb axis, the loss of functional Rb protein renders the cells insensitive to CDK4/6 inhibition.
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CDK6 Amplification or Overexpression: Increased levels of CDK6 can overcome the inhibitory effects of the drug.
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Cyclin E1 (CCNE1) Amplification or Overexpression: Cyclin E1, in complex with CDK2, can phosphorylate Rb independently of CDK4/6, thus bypassing the G1 checkpoint.
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Activation of Bypass Signaling Pathways: Upregulation of pathways like PI3K/AKT/mTOR or RAS/MAPK can promote cell cycle progression through alternative routes.
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Loss of p16 (CDKN2A): While p16 loss is a common event in cancer and often a prerequisite for CDK4/6 inhibitor sensitivity, further alterations downstream can still lead to resistance.
Q3: How can I experimentally confirm if my resistant cell line has developed one of the common resistance mechanisms?
Several experimental approaches can be used to investigate the mechanism of resistance:
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Western Blotting: To check for the loss of Rb protein or overexpression of CDK6 and Cyclin E1.
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Quantitative PCR (qPCR): To assess the amplification of CDK6 or CCNE1 genes.
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Phospho-protein analysis (e.g., Phospho-S6 Kinase, Phospho-ERK): To determine if bypass signaling pathways like PI3K/AKT/mTOR or RAS/MAPK are activated.
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Cell Cycle Analysis: To confirm that the resistant cells are no longer arresting in the G1 phase upon treatment with this compound.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in a previously sensitive cell line.
Possible Cause: Emergence of a resistant subpopulation of cells.
Troubleshooting Steps:
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Confirm Resistance:
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Perform a dose-response curve (e.g., using a CellTiter-Glo® assay) to compare the IC50 value of the suspected resistant cell line with the parental (sensitive) cell line. A significant shift in the IC50 indicates resistance.
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Analyze the cell cycle profile of treated and untreated parental and resistant cells by flow cytometry. Resistant cells will show a diminished G1 arrest upon treatment.
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Investigate the Mechanism:
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Rb Status: Check for Rb protein expression by Western blot. Loss of Rb is a common cause of complete resistance.
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Bypass Pathways: Assess the activation of common bypass pathways.
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Western blot for key proteins like p-AKT, p-mTOR, p-ERK.
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Consider using inhibitors of these pathways (e.g., PI3K or MEK inhibitors) in combination with this compound to see if sensitivity is restored.
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Single-Cell Cloning:
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Isolate single cells from the resistant population to establish clonal lines. This can help determine if the resistance is heterogeneous and allows for the characterization of different resistance mechanisms within the same population.
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Issue 2: Intrinsic resistance to this compound in a new cell line.
Possible Cause: The cell line may harbor pre-existing molecular features that confer resistance.
Troubleshooting Steps:
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Characterize the Cell Line:
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Rb Status: Ensure the cell line is Rb-proficient. Rb-null cell lines are intrinsically resistant to CDK4/6 inhibitors.
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p16 (CDKN2A) Status: Check for the expression of p16. High levels of p16 suggest that the CDK4/6-Rb pathway may not be the primary driver of proliferation.
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Genomic Analysis: If available, examine genomic data for amplifications in CDK6, CCNE1, or mutations in the PI3K or RAS pathways.
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Functional Assays:
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Treat the cells with this compound and assess the phosphorylation of Rb at serine residues 780 and 807/811. A lack of reduction in p-Rb levels indicates that the drug is not engaging its target effectively or that other kinases are phosphorylating Rb.
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Data Summary
Table 1: Common Mechanisms of Acquired Resistance to CDK4/6 Inhibitors
| Resistance Mechanism | Key Molecular Alteration | Consequence | Method of Detection |
| Loss of Target Pathway | RB1 gene loss or mutation | Loss of Rb protein, rendering CDK4/6 inhibition ineffective. | Western Blot, DNA Sequencing |
| Target Overexpression | CDK6 gene amplification | Increased CDK6 levels require higher drug concentrations for inhibition. | qPCR, FISH, Western Blot |
| Bypass Pathway Activation | CCNE1 gene amplification | Cyclin E1/CDK2 complex phosphorylates Rb, bypassing CDK4/6. | qPCR, FISH, Western Blot |
| Activation of PI3K/AKT/mTOR pathway | Pro-proliferative signaling independent of the cell cycle machinery. | Western Blot for p-AKT, p-S6K | |
| Activation of RAS/MAPK pathway | Increased mitogenic signaling promoting cell cycle entry. | Western blot for p-ERK |
Key Experimental Protocols
Protocol 1: Western Blot for Rb, p-Rb, and Cyclin E1
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Cell Lysis:
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Culture parental and resistant cells to 70-80% confluency.
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Treat cells with this compound at a relevant concentration (e.g., 1x or 10x the IC50 of the parental line) for 24 hours.
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Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer:
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Load 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.
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Run the gel until adequate separation is achieved.
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Transfer proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate with primary antibodies (e.g., anti-Rb, anti-p-Rb (Ser807/811), anti-Cyclin E1, anti-β-actin) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash three times with TBST.
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Develop with an ECL substrate and image the blot.
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Protocol 2: Cell Cycle Analysis by Flow Cytometry
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Cell Preparation:
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Seed parental and resistant cells and allow them to adhere overnight.
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Treat with this compound for 24 hours. Include an untreated control.
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Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.
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Store fixed cells at -20°C for at least 2 hours.
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Staining and Analysis:
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Centrifuge the fixed cells and wash with PBS.
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Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
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Incubate in the dark for 30 minutes at room temperature.
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Analyze the DNA content by flow cytometry.
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Gate the cell populations to quantify the percentage of cells in G1, S, and G2/M phases.
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Visualizations
Caption: Simplified signaling pathway of CDK4/6 inhibition leading to G1 cell cycle arrest.
Caption: A logical workflow for troubleshooting acquired resistance to this compound in cell lines.
Cdk4/6-IN-7 lot-to-lot variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Cdk4/6-IN-7. The information provided here will help address potential issues, including lot-to-lot variability, to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Cyclin-Dependent Kinase 4 (Cdk4) and Cyclin-Dependent Kinase 6 (Cdk6). These kinases are key regulators of the cell cycle.[1][2] By inhibiting Cdk4 and Cdk6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein.[3][4] This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1][5] Ultimately, this leads to G1 cell cycle arrest and an inhibition of tumor cell proliferation.[1][3]
Q2: We are observing significant differences in the IC50 values of this compound between different lots. What could be the cause of this?
A2: Lot-to-lot variability in the half-maximal inhibitory concentration (IC50) is a common issue with small molecule inhibitors and can stem from several factors:
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Purity: The presence of impurities can affect the apparent potency of the compound.
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Isomeric Composition: If the compound has stereoisomers, different ratios of these isomers between lots can lead to variations in activity.
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Compound Stability and Storage: Improper storage or handling can lead to degradation of the compound over time.
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Solubility: Differences in the physical form (e.g., crystalline vs. amorphous) can affect solubility and, consequently, the effective concentration in your assay.
We recommend a thorough quality control check of each new lot. Please refer to the troubleshooting guide "Inconsistent IC50 Values with this compound" for a detailed protocol on how to address this issue.
Q3: Are there any known off-target effects of this compound?
A3: While this compound is designed to be a selective inhibitor of Cdk4 and Cdk6, off-target activity is a possibility with any small molecule inhibitor. Some Cdk4/6 inhibitors have been shown to inhibit other kinases at higher concentrations.[6] If you suspect off-target effects, we recommend performing a kinase panel screening to assess the selectivity of the specific lot you are using. Additionally, comparing the phenotype observed with your compound to that of well-characterized, structurally distinct Cdk4/6 inhibitors like palbociclib or ribociclib can provide valuable insights.
Q4: What is the best way to prepare and store this compound solutions?
A4: For optimal performance and stability, this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. Before each experiment, thaw a fresh aliquot and dilute it to the final working concentration in your cell culture medium. Avoid prolonged storage of diluted solutions. For detailed instructions, please refer to the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values with this compound
Question: We are observing a significant shift in the IC50 value for this compound in our cell-based assays compared to previous experiments or the value reported in the literature. What should we do?
Answer: This is a common problem that can often be traced back to the compound itself or the experimental setup. Follow these troubleshooting steps to identify the root cause:
Step 1: Verify the Integrity of the Compound
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Purity and Identity Check: We strongly recommend verifying the purity and identity of each new lot of this compound.
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Action: Perform High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
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Expected Outcome: The purity should be >98%, and the observed mass should match the expected molecular weight of this compound.
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Solubility Test: Poor solubility can lead to an artificially high IC50 value.
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Action: Visually inspect your stock solution for any precipitation. Perform a solubility assay to determine the maximum soluble concentration in your assay medium.
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Expected Outcome: The compound should be fully dissolved at the concentrations used in your experiment.
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Step 2: Standardize Your Experimental Protocol
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Cell Line Authentication: Ensure your cell line has not been contaminated or misidentified.
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Action: Perform Short Tandem Repeat (STR) profiling of your cell line.
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Expected Outcome: The STR profile should match the reference profile for the cell line.
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Assay Consistency: Minor variations in the experimental protocol can lead to different IC50 values.
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Action: Ensure consistent cell seeding density, treatment duration, and assay readout parameters. Use a positive control (e.g., a well-characterized Cdk4/6 inhibitor) in parallel.
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Expected Outcome: The positive control should yield a consistent IC50 value across experiments.
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Step 3: Compare Data from Different Lots
If you have access to a previous lot of this compound that gave the expected results, perform a head-to-head comparison with the new lot.
| Parameter | "Good" Lot (Expected) | "Problematic" Lot (Observed) |
| Purity (HPLC) | >98% | May be lower (e.g., 90%) |
| Identity (LC-MS) | Correct Mass | May show unexpected peaks |
| IC50 in MCF-7 cells | ~50 nM | >500 nM |
| pRb Inhibition (Western) | Strong inhibition at 100 nM | Weak or no inhibition at 100 nM |
Issue 2: Lack of Expected Downstream Effect (Reduced Phospho-Rb)
Question: We are not observing the expected decrease in the phosphorylation of Retinoblastoma protein (pRb) at Ser780 after treating cells with this compound. What could be the reason?
Answer: A lack of downstream target engagement is a critical issue. This troubleshooting guide will help you dissect the problem.
Step 1: Confirm Compound Activity
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Re-test a known active lot: If available, test a lot of this compound that has previously shown activity to rule out issues with your experimental system.
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Use a positive control inhibitor: Include a well-validated Cdk4/6 inhibitor (e.g., Palbociclib) in your experiment. If the positive control works, the issue is likely with your this compound.
Step 2: Optimize Your Western Blot Protocol
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Antibody Validation: Ensure your primary antibodies for phospho-Rb (Ser780) and total Rb are specific and working correctly.
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Lysis Buffer and Phosphatase Inhibitors: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins.
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Loading Controls: Use a reliable loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Step 3: Consider Cell Line Specific Factors
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Rb Status: Confirm that your cell line expresses wild-type Rb. Rb-deficient cell lines will not show a response to Cdk4/6 inhibitors.
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Cell Cycle Synchronization: For a more robust and clear signal, you can synchronize your cells in the G1 phase before adding the inhibitor.
Experimental Protocols
Western Blotting for Phospho-Rb (Ser780)
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Cell Seeding and Treatment: Seed your cells (e.g., MCF-7) in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of this compound (and a positive control) for 24 hours.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody against phospho-Rb (Ser780) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
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Stripping and Re-probing: To assess total Rb and a loading control, you can strip the membrane and re-probe with the respective primary antibodies.
Cell Viability Assay (MTT) to Determine IC50
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare a serial dilution of this compound in culture medium and add it to the wells. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for 72 hours (or a time course determined by your experimental goals).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
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Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. breastcancer.org [breastcancer.org]
- 3. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Validation & Comparative
Navigating Resistance: A Comparative Guide to Cross-Resistance Between CDK4/6 Inhibitors
A comprehensive analysis of cross-resistance patterns among approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—reveals intricate and incomplete overlaps in their resistance mechanisms. This guide provides researchers, scientists, and drug development professionals with a comparative overview of experimental data, detailed methodologies for resistance studies, and insights into the underlying signaling pathways.
While the requested compound, Cdk4/6-IN-7, is not documented in publicly available scientific literature, a wealth of preclinical and clinical data exists for the three FDA-approved cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors. Understanding the nuances of cross-resistance between these agents is critical for developing effective sequential treatment strategies for hormone receptor-positive (HR+), HER2-negative breast cancer.
Comparative Analysis of CDK4/6 Inhibitor Cross-Resistance
Studies utilizing cancer cell lines made resistant to one CDK4/6 inhibitor have demonstrated varying degrees of sensitivity to the other two agents. This incomplete cross-resistance is attributed to the distinct chemical structures and kinase selectivity profiles of palbociclib, ribociclib, and abemaciclib.[1][2]
Abemaciclib, for instance, exhibits a broader kinase inhibition profile compared to palbociclib and ribociclib, which may contribute to its activity in some models of resistance to the other two agents.[2][3] Conversely, resistance to abemaciclib has been associated with the upregulation of CDK6, a mechanism not observed in ribociclib-resistant cells.[4]
Below is a summary of key findings from in vitro cross-resistance studies:
| Resistant Cell Line | Cross-Resistance Observed to: | Notes |
| Palbociclib-resistant | Ribociclib, Abemaciclib (partial) | Resistance is often associated with alterations in the RB-E2F pathway or upregulation of bypass signaling pathways like PI3K/AKT/mTOR.[5] |
| Ribociclib-resistant | Abemaciclib (variable) | Cross-resistance to abemaciclib has been observed in some studies.[4] |
| Abemaciclib-resistant | Ribociclib | Abemaciclib-resistant cell lines have shown cross-resistance to ribociclib.[4] |
Experimental Protocols for Generating and Evaluating Resistant Cell Lines
The following provides a generalized methodology for establishing CDK4/6 inhibitor-resistant cell lines and assessing cross-resistance, based on common practices in the field.
Generation of Resistant Cell Lines
A common method to develop resistant cell lines is through continuous exposure to escalating concentrations of a CDK4/6 inhibitor over a prolonged period.
dot
Assessment of Cross-Resistance
Once resistant cell lines are established, their sensitivity to other CDK4/6 inhibitors is evaluated using cell viability or proliferation assays.
Protocol:
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Cell Seeding: Plate the parental and resistant cell lines in 96-well plates at an appropriate density.
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Drug Treatment: Treat the cells with a serial dilution of the different CDK4/6 inhibitors (palbociclib, ribociclib, and abemaciclib).
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Incubation: Incubate the plates for a period of 3 to 7 days.
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Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or crystal violet staining.
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Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each inhibitor in both parental and resistant cell lines to determine the degree of cross-resistance.
Key Signaling Pathways in CDK4/6 Inhibitor Resistance
Resistance to CDK4/6 inhibitors can arise through various mechanisms that either reactivate the cell cycle machinery or engage alternative pro-survival signaling pathways.[6]
The Canonical CDK4/6-Rb-E2F Pathway and Its Alterations in Resistance
CDK4/6 inhibitors function by blocking the phosphorylation of the retinoblastoma (Rb) protein, which in turn prevents the release of the E2F transcription factor and halts cell cycle progression from the G1 to the S phase.[7]
dot
Mechanisms of resistance that directly impact this pathway include the loss of Rb function and the amplification or overexpression of Cyclin E and CDK2, which can bypass the need for CDK4/6 activity to drive the cell cycle forward.[6]
Bypass Signaling Pathways
Tumor cells can also develop resistance by activating alternative signaling pathways that promote proliferation and survival, thereby circumventing the cell cycle arrest induced by CDK4/6 inhibition. The PI3K/AKT/mTOR pathway is a frequently implicated bypass mechanism.[8]
dot
References
- 1. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 5. droracle.ai [droracle.ai]
- 6. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Preclinical research offers promise of new CDK4/6 inhibitors [dailyreporter.esmo.org]
A Head-to-Head Showdown: Novel CDK4/6 Inhibitors Challenge the Status Quo in Cancer Research
New preclinical data on a burgeoning class of novel Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors are revealing promising advancements over established therapies. These next-generation molecules, including GLR2007, BTX-9341, and dalpiciclib, are demonstrating enhanced potency, alternative mechanisms of action, and the potential to overcome treatment resistance, offering new hope for researchers and clinicians in the fight against various cancers.
This guide provides a comprehensive head-to-head comparison of these novel CDK4/6 inhibitors, presenting key preclinical data, detailed experimental methodologies, and a look into the underlying cellular signaling pathways.
The Rise of Novel CDK4/6 Inhibitors
The first generation of FDA-approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[1] However, acquired resistance remains a significant clinical challenge.[2] The novel inhibitors aim to address this and other limitations of existing drugs.
Among the rising stars is GLR2007 , which has demonstrated greater potency than abemaciclib in preclinical studies across a range of breast and lung cancer cell lines.[3] In 5 out of 7 human and murine breast cancer cell lines and 20 out of 21 human lung cancer cell lines, GLR2007 exhibited lower half-maximal inhibitory concentration (IC50) values than abemaciclib.[3] Furthermore, in vivo studies showed significant tumor growth inhibition with GLR2007 in breast and lung cancer xenograft models, a result not observed with abemaciclib in the same studies.[3] Notably, GLR2007 also shows superior blood-brain barrier penetration, suggesting potential applications in treating brain metastases.[3]
Another innovative approach comes from BTX-9341 , a bifunctional degrader of both CDK4 and CDK6.[2][4][5] Unlike traditional inhibitors that temporarily block kinase activity, BTX-9341 targets these proteins for destruction via the proteasome.[2] This leads to a more profound and sustained inhibition of the cell cycle.[2] Preclinical data indicate that BTX-9341 exhibits more potent tumor growth inhibition in multiple HR+/HER2- xenograft models compared to standard CDK4/6 inhibitors and has shown efficacy in palbociclib-resistant cell lines.[2]
Dalpiciclib is another novel inhibitor that has shown comparable efficacy to palbociclib and abemaciclib in real-world studies for the first-line treatment of HR+/HER2- metastatic breast cancer in Chinese patients.[6][7] While direct preclinical head-to-head data with other novel inhibitors is limited, its clinical performance underscores the expanding landscape of effective CDK4/6-targeted therapies.
Trilaciclib presents a unique mechanism among CDK4/6 inhibitors. It is a first-in-class inhibitor designed for myelopreservation in patients undergoing chemotherapy.[8][9] By transiently arresting hematopoietic stem and progenitor cells in the G1 phase, trilaciclib protects them from the damaging effects of chemotherapy.[10]
Quantitative Data Summary
The following tables summarize the available preclinical data for these novel CDK4/6 inhibitors, allowing for a comparative assessment of their in vitro and in vivo activities.
| Inhibitor | Target Cancer Type(s) | Cell Lines | IC50 / Potency Comparison | Reference |
| GLR2007 | Breast and Lung Cancer | 7 human and murine breast cancer cell lines, 21 human lung cancer cell lines | Lower IC50 than abemaciclib in 5/7 breast and 20/21 lung cancer cell lines. | [3] |
| Glioblastoma | U87-MG, U118-MG | 33.1-fold more potent against CDK4 and 3.8-fold more potent against CDK6 than palbociclib. | [11] | |
| BTX-9341 | HR+/HER2- Breast Cancer | Multiple breast cancer cell lines | Superior potency to CDK4/6 inhibitors due to Cereblon-mediated target degradation. | [4][5] |
| Dalpiciclib | HR+/HER2- Breast Cancer | N/A (Clinical Data) | Comparable real-world progression-free survival to palbociclib and abemaciclib. | [6][7] |
| Inhibitor | Cancer Model | In Vivo Efficacy | Comparator(s) | Reference |
| GLR2007 | Breast and Lung Cancer Xenografts | Significant tumor growth inhibition. | Abemaciclib (showed no significant inhibition in the same study). | [3] |
| Glioblastoma Xenografts | Numerically greater anti-tumor efficacy. | Palbociclib, Abemaciclib | [11] | |
| BTX-9341 | HR+/HER2- Xenograft Models | More potent tumor growth inhibition and induced tumor regression at some doses. | CDK4/6 inhibitors | [2] |
| MCF7 Intracranial Mouse Model | Superior inhibition of tumor growth. | CDK4/6 inhibitor | [5] | |
| Dalpiciclib | N/A (Clinical Data) | Median progression-free survival of 30.6 months. | Placebo | [12] |
Signaling Pathways and Experimental Workflows
The efficacy of CDK4/6 inhibitors is rooted in their ability to control a critical checkpoint in the cell cycle. The following diagrams illustrate the canonical CDK4/6 signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Figure 1. Simplified CDK4/6 signaling pathway and the mechanism of action of novel inhibitors.
References
- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotheryx.com [biotheryx.com]
- 3. Preclinical research offers promise of new CDK4/6 inhibitors [dailyreporter.esmo.org]
- 4. biotheryx.com [biotheryx.com]
- 5. Biotheryx to Present New Preclinical Data on Bifunctional Degraders for CDK4/6 and SOS1 at 2023 ASCO Annual Meeting [prnewswire.com]
- 6. Real-world comparison of palbociclib, abemaciclib, and dalpiciclib as first-line treatments for Chinese HR+/HER2−metastatic breast cancer patients: a multicenter study (YOUNGBC-28) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-world comparison of palbociclib, abemaciclib, and dalpiciclib as first-line treatments for Chinese HR+/HER2-metastatic breast cancer patients: a multicenter study (YOUNGBC-28) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchwithnj.com [researchwithnj.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ascopubs.org [ascopubs.org]
- 12. cancernetwork.com [cancernetwork.com]
Abemaciclib Demonstrates Efficacy in Preclinical Models of Palbociclib-Resistant Breast Cancer
For researchers, scientists, and drug development professionals, preclinical data suggests that abemaciclib, a selective CDK4/6 inhibitor, may offer a therapeutic option for hormone receptor-positive (HR+), HER2-negative breast cancer that has developed resistance to palbociclib. Studies in palbociclib-resistant cell lines and patient-derived xenograft (PDX) models indicate that abemaciclib can overcome resistance mechanisms and inhibit tumor growth through distinct molecular interactions.
Palbociclib, a first-in-class CDK4/6 inhibitor, has significantly improved progression-free survival in patients with HR+/HER2- advanced breast cancer. However, acquired resistance inevitably develops, posing a significant clinical challenge. Emerging preclinical evidence indicates that not all CDK4/6 inhibitors are equivalent in the context of resistance. Abemaciclib, in particular, has shown promise in overcoming palbociclib resistance due to its unique biochemical properties and broader kinase inhibitory profile.[1][2]
Comparative Efficacy in Palbociclib-Resistant In Vitro Models
Multiple studies have established palbociclib-resistant breast cancer cell lines, such as MCF7-PR and T47D-PR, to investigate mechanisms of resistance and evaluate the efficacy of alternative therapies. In these models, abemaciclib has consistently demonstrated potent anti-proliferative activity, whereas the cells remain resistant to palbociclib.
| Cell Line | Parent IC50 (Palbociclib, μM) | Resistant IC50 (Palbociclib, μM) | Resistant IC50 (Abemaciclib, μM) | Reference |
| MCF7 | ~0.06 | >1.0 | ~0.5 | [1] |
| T47D | ~0.1 | >1.5 | ~0.8 | [1] |
Table 1: Comparative IC50 Values of Palbociclib and Abemaciclib in Palbociclib-Sensitive and -Resistant Breast Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the retained sensitivity of palbociclib-resistant (PR) cell lines to abemaciclib.
In Vivo Efficacy in Palbociclib-Resistant Xenograft Models
The anti-tumor activity of abemaciclib in palbociclib-resistant tumors has also been validated in vivo using patient-derived xenograft (PDX) models. In a study utilizing a palbociclib-resistant PDX model, abemaciclib treatment resulted in significant tumor growth inhibition, prolonging survival compared to continued palbociclib treatment.[3] Similarly, in xenograft models established from palbociclib-resistant MCF7 cells, sequential treatment with eribulin followed by abemaciclib significantly suppressed tumor growth.[4][5]
| Model | Treatment Group | Outcome | Reference |
| Palbociclib-Resistant PDX | Abemaciclib | Significant delay in tumor growth | [3] |
| Palbociclib-Resistant MCF7 | Eribulin + Abemaciclib | Synergistic suppression of tumor growth | [4] |
Table 2: Summary of In Vivo Efficacy of Abemaciclib in Palbociclib-Resistant Xenograft Models. These studies highlight the potential of abemaciclib, alone or in combination, to control the growth of tumors that have progressed on palbociclib.
Differentiated Mechanism of Action in Resistant Settings
The efficacy of abemaciclib in palbociclib-resistant models is attributed to its distinct mechanism of action. While both drugs primarily target CDK4 and CDK6, abemaciclib exhibits a broader kinase inhibition profile, including activity against CDK2, CDK7, and CDK9 at higher concentrations.[1] This broader activity may be crucial in overcoming resistance mechanisms that bypass the CDK4/6-Rb axis.
One key finding is the upregulation of G2/M cell cycle pathways in palbociclib-resistant cells.[1] Abemaciclib has been shown to effectively inhibit entry into mitosis in these resistant cells, a mechanism not shared by palbociclib.[1] Furthermore, studies have identified the overexpression of polo-like kinase 1 (PLK1) in palbociclib-resistant cells, and abemaciclib, particularly in combination with the antimitotic agent eribulin, can effectively inhibit this pathway, leading to cell cycle arrest in the G2/M phase.[4][5]
Experimental Protocols
Cell Culture and Generation of Resistant Cell Lines
Hormone receptor-positive breast cancer cell lines (MCF7 and T47D) are cultured in standard media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Palbociclib-resistant cell lines (MCF7-PR and T47D-PR) are generated by continuous exposure to gradually increasing concentrations of palbociclib over several months, starting from the IC50 concentration. Resistance is confirmed by a significant increase in the IC50 value compared to the parental cell line.[1]
Cell Viability Assay
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with a range of concentrations of palbociclib or abemaciclib for 48-72 hours. After incubation, MTT solution is added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. IC50 values are calculated using appropriate software, such as CompuSyn.[4]
Western Blot Analysis
Protein expression levels are determined by Western blotting. Cells are lysed, and protein concentrations are quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., pRb, PLK1, CDK4, CDK6), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.
In Vivo Xenograft Studies
Female immunodeficient mice (e.g., BALB/c nude) are used for in vivo studies. Palbociclib-resistant tumor xenografts are established by subcutaneously injecting MCF7-PR cells. Once tumors reach a palpable size, mice are randomized into treatment groups. A typical treatment regimen for abemaciclib is 75 mg/kg administered orally once daily.[4] Tumor volume is measured regularly using calipers. At the end of the study, tumors can be excised for further analysis, such as Western blotting or immunohistochemistry. All animal experiments are conducted in accordance with institutional animal care and use committee guidelines.[4]
References
- 1. Abemaciclib is effective in palbociclib-resistant hormone receptor-positive metastatic breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combination of Abemaciclib following Eribulin Overcomes Palbociclib-Resistant Breast Cancer by Inhibiting the G2/M Cell Cycle Phase [mdpi.com]
- 5. Combination of Abemaciclib following Eribulin Overcomes Palbociclib-Resistant Breast Cancer by Inhibiting the G2/M Cell Cycle Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Biomarker Validation for Cdk4/6 Inhibitor Sensitivity: A Comparative Guide
A Note on "Cdk4/6-IN-7" : As of October 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "this compound". Therefore, this guide provides a comprehensive overview of biomarker validation for the well-established class of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors. The principles and methodologies described herein are the standard for validating biomarkers for any novel CDK4/6 inhibitor.
Introduction to CDK4/6 Inhibition and the Need for Biomarkers
CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, have revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[1][2][3] These drugs function by blocking the activity of CDK4 and CDK6, key regulators of the cell cycle.[2][4] Specifically, they prevent the phosphorylation of the Retinoblastoma protein (Rb), thereby inducing a G1 cell cycle arrest and inhibiting tumor cell proliferation.[2][4][5]
Despite their success, not all patients respond to CDK4/6 inhibitors, and many eventually develop resistance.[1][6] This has spurred intensive research to identify and validate biomarkers that can predict treatment sensitivity and resistance, enabling better patient selection and the development of strategies to overcome resistance.[1][6] This guide compares key biomarkers and details the experimental protocols for their validation.
Key Biomarkers for CDK4/6 Inhibitor Sensitivity and Resistance
Several molecular alterations have been implicated in the response to CDK4/6 inhibitors. These can be broadly categorized into alterations within the CDK4/6-Cyclin D-Rb pathway and those in parallel or downstream signaling pathways.
| Biomarker | Alteration | Prevalence in HR+/HER2- Breast Cancer | Impact on CDK4/6 Inhibitor Sensitivity |
| Rb1 | Loss of function (mutation or deletion) | ~5-10% | Resistance : Loss of Rb, the direct target of CDK4/6 inhibition, uncouples the cell cycle from CDK4/6 control.[1] |
| CCNE1 (Cyclin E1) | Amplification/Overexpression | ~5-15% | Resistance : Cyclin E1, in complex with CDK2, can phosphorylate Rb independently of CDK4/6, thus bypassing the inhibitory effect.[1] |
| CDK6 | Amplification | ~2-5% | Resistance : Increased levels of CDK6 can overcome the inhibitory effects of the drugs. |
| FAT1 | Loss of function mutation | ~10-15% | Resistance : Loss of FAT1 can lead to increased CDK6 expression through the Hippo pathway. |
| ESR1 | Activating mutations | ~20-40% in endocrine-resistant disease | Variable/Modest Resistance : While associated with endocrine resistance, its direct impact on CDK4/6 inhibitor sensitivity is less clear, with some studies showing continued benefit from the combination.[1] |
| p16 (CDKN2A) | Loss of function | ~15-25% | Controversial : Preclinical data suggested a role in resistance, but clinical data from large trials have not consistently shown it to be a predictive biomarker. |
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker assessment is critical for clinical application. The following are standard protocols for validating the key biomarkers discussed.
Retinoblastoma (Rb) Protein Expression by Immunohistochemistry (IHC)
-
Objective : To determine the presence or absence of functional Rb protein in tumor tissue.
-
Methodology :
-
Tissue Preparation : Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval : Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).
-
Antibody Incubation : Sections are incubated with a primary antibody specific for Rb protein (e.g., clone 1F8).
-
Detection : A secondary antibody conjugated to a detection system (e.g., horseradish peroxidase) is applied, followed by a chromogen (e.g., DAB) to visualize the signal.
-
Scoring : A pathologist scores the percentage of tumor cells with nuclear staining and the intensity of the staining. Loss of expression is typically defined as complete absence of nuclear staining in tumor cells with positive internal controls (staining in non-neoplastic cells).
-
Cyclin E1 (CCNE1) Amplification by Fluorescence In Situ Hybridization (FISH)
-
Objective : To detect amplification of the CCNE1 gene.
-
Methodology :
-
Probe : A dual-color probe set is used, with a probe for the CCNE1 gene locus and a control probe for the centromere of the same chromosome (e.g., CEP19).
-
Hybridization : The probes are hybridized to FFPE tumor sections.
-
Imaging : Slides are imaged using a fluorescence microscope.
-
Scoring : The ratio of the CCNE1 signal to the centromeric control signal is calculated in at least 50 tumor cell nuclei. A ratio greater than a predefined cutoff (e.g., 2.0) is considered amplification.
-
Gene Alterations (Mutations, Deletions, Amplifications) by Next-Generation Sequencing (NGS)
-
Objective : To simultaneously detect a wide range of genomic alterations in key biomarker genes (RB1, CCNE1, CDK6, FAT1, ESR1).
-
Methodology :
-
DNA Extraction : DNA is extracted from FFPE tumor tissue or circulating tumor DNA (ctDNA) from plasma.[1]
-
Library Preparation : The extracted DNA is used to prepare a sequencing library, which may involve targeted capture of specific genomic regions.
-
Sequencing : The library is sequenced on a high-throughput NGS platform.
-
Data Analysis : The sequencing data is aligned to a reference genome, and various bioinformatic tools are used to identify single nucleotide variants, insertions/deletions, copy number variations, and structural rearrangements.
-
Signaling Pathways and Experimental Workflows
CDK4/6 Signaling Pathway
The following diagram illustrates the central role of the CDK4/6-Cyclin D-Rb axis in cell cycle progression and how various resistance mechanisms can bypass the effect of CDK4/6 inhibitors.
Caption: The CDK4/6 signaling pathway and mechanisms of resistance.
Biomarker Validation Workflow
The following diagram outlines a typical workflow for validating a predictive biomarker for a novel CDK4/6 inhibitor.
Caption: A typical workflow for predictive biomarker validation.
Conclusion
The identification and validation of robust biomarkers are crucial for optimizing the use of CDK4/6 inhibitors. While a single "magic bullet" biomarker has yet to emerge, a comprehensive understanding of the molecular alterations within the CDK4/6 pathway and associated signaling networks can guide treatment decisions. For any new CDK4/6 inhibitor, such as the hypothetical "this compound," a rigorous validation process, as outlined in this guide, would be essential to determine its specific sensitivity and resistance profile. The continued use of advanced techniques like NGS on both tumor tissue and liquid biopsies will undoubtedly refine our ability to predict response and tailor therapy for individual patients.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin-Dependent Kinase 4/6 Inhibitors: A Potential Breakthrough Therapy for Malignancies of Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CDK 4/6 Inhibitors as Single Agent in Advanced Solid Tumors [frontiersin.org]
- 5. Safety of cyclin-dependent kinase4/6 inhibitor combined with palliative radiotherapy in patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
Independent Verification of Cdk4/6 Inhibitor Activity: A Comparative Guide
Notice: There is no publicly available information regarding a compound specifically named "Cdk4/6-IN-7." This guide therefore serves as a comprehensive template for the independent verification and comparison of a novel Cdk4/6 inhibitor's activity, using data from the well-characterized, clinically approved inhibitors Palbociclib, Ribociclib, and Abemaciclib, alongside the investigational inhibitor GLR2007, as points of reference. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Cdk4/6 Inhibition
Cyclin-dependent kinases 4 and 6 (Cdk4 and Cdk6) are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[1][2] In many forms of cancer, the Cdk4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. Cdk4/6 inhibitors are a class of targeted therapies that block the activity of these kinases, thereby inducing cell cycle arrest and preventing cancer cell division.[1][2] Three inhibitors—Palbociclib, Ribociclib, and Abemaciclib—are currently approved for the treatment of certain types of breast cancer.[3][4] The evaluation of any new Cdk4/6 inhibitor requires rigorous comparison against these established agents.
Quantitative Data Comparison
Objective comparison of inhibitor performance relies on quantitative biochemical and cellular assays. The following tables summarize key performance metrics for established Cdk4/6 inhibitors.
Table 1: Biochemical Potency and Selectivity (IC50, nM)
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological target in vitro. Lower values indicate greater potency.
| Compound | Cdk4 IC50 (nM) | Cdk6 IC50 (nM) | Cdk4:Cdk6 Ratio | Other Kinases Inhibited |
| Palbociclib | 9–11[3] | 15[3] | ~1:1.5[3] | Highly selective for Cdk4/6 |
| Ribociclib | 10[3] | 39[3] | ~1:4[3] | Highly selective for Cdk4/6 |
| Abemaciclib | 2[3] | 9.9[3] | ~1:5[3] | CDK9[3] |
| GLR2007 (Investigational) | 0.22[5] | 0.53[5] | ~1:2.4 | Data not available |
Note: IC50 values can vary between different experimental setups.
Table 2: Clinical Efficacy in HR+/HER2- Advanced Breast Cancer (First-Line Therapy)
Progression-free survival (PFS) is the length of time during and after the treatment of a disease that a patient lives with the disease but it does not get worse.
| Inhibitor (Clinical Trial) | Treatment Arm | Median PFS (months) | Hazard Ratio (HR) |
| Palbociclib (PALOMA-2) | Palbociclib + Letrozole | 24.8[4] | 0.58[6] |
| Placebo + Letrozole | 14.5[4] | ||
| Ribociclib (MONALEESA-2) | Ribociclib + Letrozole | 25.3 | 0.56[6] |
| Placebo + Letrozole | 16.0 | ||
| Abemaciclib (MONARCH 3) | Abemaciclib + NSAI | 28.18 | 0.54[6] |
| Placebo + NSAI | 14.76 |
NSAI: Non-steroidal aromatase inhibitor
Experimental Protocols
The following are generalized protocols for key experiments used to characterize Cdk4/6 inhibitors.
Biochemical Kinase Assay
Objective: To determine the in vitro potency of a test compound against Cdk4 and Cdk6.
Methodology:
-
Reagents: Recombinant human Cdk4/Cyclin D1 and Cdk6/Cyclin D3 enzymes, retinoblastoma (Rb) protein substrate, ATP, and test compound (e.g., "this compound").
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 384-well plate, combine the kinase, Rb substrate, and kinase assay buffer. c. Add the diluted test compound. d. Initiate the reaction by adding a final concentration of ATP (e.g., 10 µM). e. Incubate for 60 minutes at room temperature. f. Terminate the reaction and quantify ADP production using a suitable detection method (e.g., ADP-Glo).
-
Data Analysis: Calculate the percent inhibition at each concentration relative to controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Proliferation Assay
Objective: To determine the effect of a test compound on the proliferation of a cancer cell line.
Methodology:
-
Cell Line: A retinoblastoma (Rb)-proficient, hormone receptor-positive breast cancer cell line (e.g., MCF-7).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat cells with a serial dilution of the test compound. c. Incubate for 72 hours. d. Measure cell viability using a reagent such as resazurin or a commercial kit (e.g., CellTiter-Glo).
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 (concentration that causes 50% growth inhibition).
Visualizations
Cdk4/6 Signaling Pathway
Caption: The Cdk4/6-Rb pathway controlling G1-S cell cycle progression.
Experimental Workflow for Inhibitor Verification
Caption: A typical workflow for the preclinical evaluation of a novel Cdk4/6 inhibitor.
References
- 1. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. breastcancer.org [breastcancer.org]
- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigational cyclin-dependent kinase 4/6 inhibitor GLR2007 demonstrates activity against isocitrate dehydrogenase wild-type glioblastoma and other solid tumors in mice xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dailynews.ascopubs.org [dailynews.ascopubs.org]
Safety Operating Guide
Proper Disposal of Cdk4/6-IN-7: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Cdk4/6-IN-7, a potent and selective CDK4/6 inhibitor used in cancer research. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is necessary to maintain a safe laboratory environment and ensure regulatory compliance.
Key Safety and Handling Information
Prior to disposal, it is crucial to handle this compound with appropriate care. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date safety information. General best practices include avoiding dust and aerosol formation, using adequate exhaust ventilation, and preventing the compound from entering drains or water courses.
Summary of this compound Disposal Characteristics
For easy reference, the following table summarizes the key characteristics of this compound relevant to its disposal.
| Characteristic | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture. | Based on SDS for similar compounds[1] |
| Primary Disposal Route | Non-hazardous solid waste stream. | General laboratory chemical waste guidelines |
| Personal Protective Equipment (PPE) | Standard laboratory attire (lab coat, gloves, safety glasses). | General laboratory safety protocols |
| Special Handling Precautions | Avoid creating dust. Prevent contact with skin and eyes. | SDS for similar compounds[1] |
Step-by-Step Disposal Protocol for this compound
Follow these procedures for the routine disposal of small quantities of this compound typically used in a research laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.
2. Waste Collection:
-
Solid Waste: Collect un-used or waste this compound powder in a designated, clearly labeled, and sealed container for non-hazardous solid chemical waste.
-
Contaminated Materials: Dispose of any materials contaminated with this compound, such as weigh boats, pipette tips, and gloves, in the same designated solid waste container.
-
Solutions: For solutions containing this compound, absorb the liquid with a non-reactive absorbent material (e.g., vermiculite, sand, or universal absorbent pads). Once absorbed, treat the material as solid waste and place it in the designated container.
3. Waste Container Labeling:
-
Clearly label the waste container as "Non-Hazardous Chemical Waste" and list the contents, including "this compound." Ensure the label is legible and securely attached to the container.
4. Storage of Waste:
-
Store the sealed waste container in a designated waste accumulation area within the laboratory, away from incompatible materials.
5. Final Disposal:
-
Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or equivalent waste management service. Follow all institutional and local regulations for the disposal of non-hazardous laboratory waste.
Important Note: NEVER dispose of this compound, either in solid or liquid form, down the drain or in the regular trash unless explicitly approved by your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
By following these guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always prioritize safety and consult your institution's specific waste disposal protocols.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
